N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3.ClH/c1-9(2,3)14-8(12)11-5-7-13-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQXEPVLBQXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165391-09-3 | |
| Record name | tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a bifunctional linker molecule of significant interest in the fields of medicinal chemistry, drug development, and bioconjugation. Its structure, featuring a Boc-protected amine and a terminal primary amine hydrochloride salt, allows for sequential and controlled conjugation to various molecules, making it a valuable tool in the synthesis of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications.
Core Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical synthesis.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 165391-09-3 | [3] |
| Molecular Formula | C₉H₂₁ClN₂O₃ | [1][3] |
| Molecular Weight | 240.73 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| InChI Key | CKTQXEPVLBQXPG-UHFFFAOYSA-N | [3] |
| Synonyms | tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride | [3] |
Safety Information
It is crucial to handle this compound with appropriate safety precautions. The following table summarizes its hazard classifications.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
GHS Pictogram: GHS07 (Harmful)[3] Signal Word: Warning[3]
Spectroscopic Data
Note: The following are predicted values and should be used for reference only.
Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.70 | t | -O-CH₂-CH₂-NH₃⁺ |
| ~3.60 | t | -NH-CH₂-CH₂-O- |
| ~3.30 | t | -NH-CH₂-CH₂-O- |
| ~3.10 | t | -O-CH₂-CH₂-NH₃⁺ |
| 1.45 | s | -C(CH₃)₃ |
Predicted ¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.5 | -C(CH₃)₃ |
| ~70.0 | -O-CH₂- |
| ~69.0 | -O-CH₂- |
| ~41.0 | -NH-CH₂- |
| ~40.0 | -CH₂-NH₃⁺ |
| ~28.5 | -C(CH₃)₃ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of this compound.
Synthesis of this compound
This protocol describes a general method for the Boc protection of a diamine followed by the formation of the hydrochloride salt.
Materials:
-
2-(2-Aminoethoxy)ethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Boc Protection:
-
Dissolve 2-(2-aminoethoxy)ethanamine (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-2-(2-amino-ethoxy)-ethylamine.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified N-Boc-2-(2-amino-ethoxy)-ethylamine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equivalents) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Application in Bioconjugation: A General Workflow
This compound serves as a linker in bioconjugation. The Boc group provides a stable protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to a molecule of interest. The terminal primary amine (as the hydrochloride salt) can be used for conjugation to another molecule.
Workflow:
-
Deprotection of the Boc Group:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected diamine dihydrochloride.
-
-
Conjugation to a Carboxylic Acid-Containing Molecule (e.g., a drug):
-
Activate the carboxylic acid group of the molecule to be conjugated using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form an active ester.
-
React the activated ester with the free primary amine of the deprotected linker in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a slightly basic pH).
-
-
Conjugation to a Second Molecule (e.g., a protein or another linker):
-
The remaining primary amine of the linker-drug conjugate can then be reacted with a second molecule. For instance, it can be coupled to an activated carboxylic acid on a protein or another linker molecule using similar EDC/NHS chemistry.
-
Visualizations
The following diagrams illustrate key logical and experimental workflows involving this compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for bioconjugation using the linker.
References
N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride: A Technical Overview for Researchers
Introduction
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a bifunctional linker molecule of significant interest in medicinal chemistry, pharmaceutical development, and bioconjugation.[1][2] Its structure incorporates a primary amine, an ether linkage, and a carbamate-protected amine (Boc group), providing a versatile scaffold for chemical synthesis and modification. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the free primary amine, with the second amine being readily deprotected under acidic conditions. This guide provides an in-depth look at its chemical structure, properties, and common experimental applications.
Chemical Structure and Formula
This compound is the hydrochloride salt of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate. The Boc group provides stability and facilitates its use in organic synthesis by preventing unwanted side reactions at one of the amino groups.[1]
-
Chemical Formula: C₉H₂₁ClN₂O₃[3]
-
IUPAC Name: tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride[3]
-
CAS Number: 165391-09-3[3]
-
SMILES: CC(C)(C)OC(=O)NCCOCCN.Cl[3]
Chemical Structure:
(Chemical structure of this compound)
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its corresponding free base. This data is essential for experimental design, including reaction setup and purification.
| Property | Value (for Hydrochloride Salt) | Value (for Free Base) | Reference |
| Molecular Weight | 240.73 g/mol | 204.27 g/mol | [3][4] |
| Exact Mass | 240.1240702 Da | 204.147393 Da | [3][4] |
| Appearance | Solid | Colorless to yellow liquid/oil | [5][6] |
| Topological Polar Surface Area | 73.6 Ų | 73.6 Ų | [3][4] |
| Hydrogen Bond Donor Count | 3 | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [4] |
| Rotatable Bond Count | 7 | 7 | [4] |
Applications in Research and Development
This compound is a valuable building block in several areas of drug discovery and chemical biology.[1]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure is particularly useful for creating more complex molecules, including those targeting neurological disorders.[2]
-
Linker for Bioconjugation: The molecule is widely used as a linker to attach biomolecules, such as peptides or drugs, to other molecules or surfaces.[2][7] The ether chain provides flexibility and improves solubility, which is advantageous in developing drug delivery systems and diagnostic tools.[1][2]
-
Peptide Synthesis: In peptide synthesis, it can be used to introduce a flexible, hydrophilic spacer.[7]
-
PROTACs and Molecular Glues: The bifunctional nature of this molecule makes it a suitable component for constructing Proteolysis Targeting Chimeras (PROTACs), where it can act as the linker connecting a target-binding ligand and an E3 ligase-binding ligand.
Experimental Protocols
A fundamental reaction involving N-Boc-2-(2-amino-ethoxy)-ethylamine is the removal of the Boc protecting group to expose the second primary amine. This deprotection is typically achieved under acidic conditions.
Protocol: Boc Group Deprotection
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from this compound to yield 2-(2-aminoethoxy)ethan-1-amine dihydrochloride.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous dichloromethane in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the 4M HCl in 1,4-dioxane solution dropwise to the stirred reaction mixture. A typical excess of 10-20 equivalents of HCl is used.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to precipitate the product, 2-(2-aminoethoxy)ethan-1-amine dihydrochloride, as a solid.
-
Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualization of a Key Experimental Workflow
The following diagram illustrates the deprotection workflow described in the protocol above, a critical step in utilizing this molecule for further synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-butyl N-(2-(2-aminoethoxy)ethyl)carbamate hydrochloride | C9H21ClN2O3 | CID 23215352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. N-Boc-2-(2-amino-ethoxy)-ethylamine | CymitQuimica [cymitquimica.com]
- 6. N-(tert-Butoxycarbonyl)-2-(2-aminoethoxy)ethylamine | 127828-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. ≥95.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to CAS Number 165391-09-3: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and primary application of the chemical compound identified by CAS number 165391-09-3, chemically known as tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride. This bifunctional molecule is a critical building block, serving as a linker in the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs). This document consolidates key data, outlines a general synthetic approach, and elucidates its role in the mechanism of action of PROTACs, offering valuable insights for researchers in drug discovery and development.
Introduction
CAS number 165391-09-3 identifies tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride, a molecule of significant interest in medicinal chemistry and chemical biology. Its structure, featuring a Boc-protected amine and a terminal primary amine connected by a flexible ethylene glycol linker, makes it an ideal component for the construction of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease. This guide will delve into the essential physicochemical characteristics of this compound and its functional role in the broader context of targeted protein degradation.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 165391-09-3 | [1] |
| IUPAC Name | tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride | [1] |
| Molecular Formula | C₉H₂₁ClN₂O₃ | [1][2] |
| Molecular Weight | 240.73 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols. | |
| Storage Conditions | Store at 4°C, sealed and away from moisture. | [3] |
Synthesis
General Synthetic Approach
A plausible synthetic route involves the following steps:
-
Mono-Boc Protection: 2-(2-aminoethoxy)ethanamine is reacted with di-tert-butyl dicarbonate (Boc₂O) under controlled stoichiometric conditions to favor the formation of the mono-protected product. The use of a suitable solvent and base is critical to modulate the reactivity and prevent di-protection.
-
Purification: The resulting tert-butyl [2-(2-aminoethoxy)ethyl]carbamate is purified from the reaction mixture, typically using column chromatography.
-
Salt Formation: The purified free base is then dissolved in an appropriate solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the desired hydrochloride salt. The salt is then collected by filtration and dried.
Experimental Workflow Diagram
Caption: General synthetic workflow for the preparation of CAS 165391-09-3.
Role in PROTAC Technology
The primary and most significant application of tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride is as a linker component in the synthesis of PROTACs.[4][5]
PROTAC Mechanism of Action
PROTACs are innovative therapeutic agents that function by inducing the degradation of specific target proteins. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The mechanism of action involves the PROTAC molecule forming a ternary complex with the POI and an E3 ligase. This proximity, facilitated by the linker, leads to the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing the protein from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Signaling Pathway Diagram
Caption: The catalytic cycle of PROTAC-induced protein degradation.
Utility of CAS 165391-09-3 as a Linker
The structure of tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride is well-suited for its role as a PROTAC linker precursor. The terminal primary amine allows for covalent attachment to either the POI ligand or the E3 ligase ligand. The Boc-protected amine provides an orthogonal protecting group that can be removed under acidic conditions to reveal a second reactive site for conjugation. The ethylene glycol chain offers flexibility and can influence the solubility and cell permeability of the final PROTAC molecule.
Conclusion
tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride (CAS 165391-09-3) is a valuable chemical tool for researchers engaged in the design and synthesis of PROTACs. Its bifunctional nature, coupled with a flexible linker, provides a versatile platform for constructing these powerful protein-degrading molecules. A thorough understanding of its physical and chemical properties, as well as its role in the PROTAC mechanism, is essential for its effective application in the development of novel therapeutics. This guide serves as a foundational resource for scientists and professionals in the field of drug discovery, facilitating further innovation in targeted protein degradation.
References
- 1. tert-butyl N-(2-(2-aminoethoxy)ethyl)carbamate hydrochloride | C9H21ClN2O3 | CID 23215352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride | 165391-09-3 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Spectroscopic and Analytical Characterization of Tert-butyl 2-(2-aminoethoxy)ethylcarbamate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride. This compound is a valuable building block in medicinal chemistry and drug development, often utilized as a linker in the synthesis of more complex molecules. Accurate and thorough characterization is paramount for ensuring its identity, purity, and suitability for downstream applications.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride[1]
-
Molecular Formula: C₉H₂₁ClN₂O₃[1]
Spectroscopic Data
While a publicly available Certificate of Analysis with complete spectral data for this specific hydrochloride salt is not readily accessible, the following tables summarize the expected and experimentally observed data for the free base and closely related analogs. These values provide a strong foundation for the identification and characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | br s | 3H | -NH₃⁺ |
| ~5.1 | br s | 1H | -NH-C(=O)O- |
| ~3.7 | t | 2H | -O-CH₂-CH₂-NH₃⁺ |
| ~3.5 | t | 2H | -NH-CH₂-CH₂-O- |
| ~3.3 | q | 2H | -NH-CH₂-CH₂-O- |
| ~3.1 | t | 2H | -O-CH₂-CH₂-NH₃⁺ |
| 1.44 | s | 9H | -C(CH₃)₃ |
Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The presence of the hydrochloride salt is expected to shift the signals of nearby protons, particularly those of the amino and adjacent methylene groups, downfield due to the electron-withdrawing effect of the ammonium cation.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | -C(=O)O- |
| ~79.0 | -C(CH₃)₃ |
| ~69.0 | -NH-CH₂-CH₂-O- |
| ~66.0 | -O-CH₂-CH₂-NH₃⁺ |
| ~41.0 | -NH-CH₂-CH₂-O- |
| ~39.0 | -O-CH₂-CH₂-NH₃⁺ |
| ~28.0 | -C(CH₃)₃ |
Note: Chemical shifts are predicted based on known values for similar Boc-protected amino alcohols and the expected influence of protonation.
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (expected) |
| [M+H]⁺ | 205.1547 | 205.15 |
| [M+Na]⁺ | 227.1366 | 227.14 |
Note: M refers to the free base, tert-butyl 2-(2-aminoethoxy)ethylcarbamate. The hydrochloride salt will typically dissociate in the ion source, and the spectrum will show the protonated molecule of the free base.
Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (carbamate and ammonium) |
| 2980-2930 | C-H stretch (aliphatic) |
| 1700-1680 | C=O stretch (carbamate) |
| 1530-1510 | N-H bend (carbamate) |
| 1250 and 1170 | C-O stretch (carbamate and ether) |
Note: The broadness and position of the N-H stretching bands can be indicative of hydrogen bonding and the salt form.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as labile protons (-NH and -NH₃⁺) may exchange with deuterium in D₂O.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
Acquire data in positive ion mode.
-
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder or clean ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual pathway for its use as a linker.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Conceptual pathway for the use as a bifunctional linker in synthesis.
References
Solubility Profile of N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a bifunctional molecule commonly utilized as a linker in the synthesis of various compounds in pharmaceutical and medicinal chemistry. Its structure incorporates a Boc-protected amine, a free amine hydrochloride salt, and an ether linkage, affording it unique chemical properties. A thorough understanding of its solubility in common laboratory solvents is critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound and outlines a detailed experimental protocol for its quantitative determination.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |
| Water | H₂O | High | Highly Soluble | The hydrochloride salt form significantly increases aqueous solubility. |
| Methanol | CH₃OH | High | Soluble | Polar protic nature is expected to dissolve the salt. |
| Ethanol | C₂H₅OH | High | Soluble | Similar to methanol, its polarity should facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble | A highly polar aprotic solvent capable of dissolving many salts. |
| Dimethylformamide (DMF) | (CH₃)₂NCH | High | Soluble | Another polar aprotic solvent suitable for dissolving polar compounds. |
| Isopropanol | C₃H₇OH | Medium | Moderately Soluble | Lower polarity compared to methanol and ethanol may result in lower solubility. |
| Acetonitrile | CH₃CN | Medium | Sparingly Soluble | Its moderate polarity may limit the dissolution of the ionic salt. |
| Tetrahydrofuran (THF) | C₄H₈O | Low | Sparingly Soluble to Insoluble | The lower polarity is less likely to effectively solvate the ionic compound. |
| Dichloromethane (DCM) | CH₂Cl₂ | Low | Insoluble | The non-polar nature is not conducive to dissolving hydrochloride salts. |
| Chloroform | CHCl₃ | Low | Insoluble | Similar to DCM, its low polarity is unlikely to dissolve the compound. |
| Diethyl Ether | (C₂H₅)₂O | Low | Insoluble | A non-polar solvent generally incompatible with ionic salts. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid compound in various solvents.[3][4][5]
Objective: To determine the saturation solubility of this compound in a selection of laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)[6]
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or agitator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each test solvent to the corresponding vial.
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
References
An In-depth Technical Guide to the Core Characteristics of Boc-Protected Diamine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development and chemical biology, bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are at the forefront of therapeutic innovation. Central to the design and synthesis of these sophisticated constructs are linker molecules, which bridge the targeting moiety and the effector component. Among the vast array of available linkers, mono-Boc-protected diamines have emerged as indispensable building blocks. Their utility stems from the orthogonal nature of the tert-butyloxycarbonyl (Boc) protecting group, which allows for selective and sequential chemical modifications.
This technical guide provides a comprehensive overview of the key characteristics of Boc-protected diamine linkers, including their synthesis, physicochemical properties, and applications. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex molecular architectures for therapeutic and research purposes.
Core Principles of Boc Protection in Diamine Linkers
The primary function of the Boc group is to temporarily mask one of the amine functionalities in a diamine linker. This protection strategy is crucial for achieving regioselectivity in subsequent reactions, ensuring that chemical modifications occur at the desired amine terminus. The Boc group is favored for several key reasons:
-
Stability: It is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1]
-
Acid Lability: The Boc group can be readily and cleanly cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[1] This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that may be present in the molecule.[1][2][3]
-
Improved Handling: The introduction of the bulky and lipophilic Boc group can improve the solubility of the linker in organic solvents and often results in crystalline solids that are easier to handle and purify.
Data Presentation: Synthesis of Mono-Boc-Protected Diamine Linkers
The selective mono-Boc protection of symmetrical diamines can be challenging due to the potential for di-protection. Several methods have been developed to optimize the yield of the desired mono-protected product. A widely used and effective strategy involves the in situ generation of the mono-hydrochloride salt of the diamine, which deactivates one amine group towards the Boc-anhydride.[4][5]
Below is a summary of reported yields for the mono-Boc protection of various diamine linkers using different methodologies.
| Diamine | Method | Yield (%) | Reference |
| Ethylenediamine | HCl gas in MeOH | 87 | [5][6] |
| 1,3-Propanediamine | HCl gas in MeOH | 75 | [5][6] |
| 1,4-Diaminobutane | HCl gas in MeOH | 65 | [5] |
| 1,4-Diaminobutane | Direct reaction with excess diamine | 86 | [7] |
| 1,5-Diaminopentane | HCl gas in MeOH | 74 | [5] |
| 1,6-Diaminohexane | HCl gas in MeOH | 74 | [5] |
| trans-1,2-Cyclohexanediamine | Me3SiCl in MeOH | 66 | [8] |
| trans-1,4-Cyclohexanediamine | Direct reaction | 86 | [9] |
| p-Phenylenediamine | Direct reaction | 89.1 (Trial 1), 81.5 (Trial 2) | [7][10] |
| Piperazine | Flow chemistry | 45 | [11] |
Physicochemical Properties
Stability
Boc-protected diamine linkers are generally stable under neutral and basic conditions. The primary degradation pathway is acid-catalyzed hydrolysis.[12] The rate of cleavage is dependent on the strength of the acid and the reaction conditions. While specific quantitative stability data such as half-lives at various pH values are not extensively reported in the literature, forced degradation studies are typically performed during drug development to identify potential degradation products and establish stability-indicating analytical methods.[13][14][15] Such studies involve exposing the compound to stress conditions including heat, humidity, light, and a range of pH values.
Linker Characteristics and Their Impact on Bifunctional Molecules
The nature of the diamine linker itself plays a critical role in the efficacy of bifunctional molecules like PROTACs and ADCs.[][17][18][19][][21]
-
Length and Flexibility: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex in PROTACs (Target Protein - PROTAC - E3 Ligase).[][17][] In ADCs, linker length can influence pharmacokinetics, solubility, and the "bystander effect."[18][19][][21] Flexible linkers, such as those based on polyethylene glycol (PEG), can enhance solubility and provide the necessary conformational freedom for optimal protein-protein interactions.[23][24]
-
Rigidity: Rigid linkers, which may incorporate cyclic structures like piperazine or aromatic rings, can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity.[23][24]
Experimental Protocols
Protocol 1: General "One-Pot" Mono-Boc Protection of Diamines via In Situ HCl Generation[4][8][25]
This method is highly effective for a range of diamines and avoids the use of corrosive HCl gas.
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the diamine in anhydrous methanol and cool the solution to 0 °C.
-
Slowly add chlorotrimethylsilane dropwise. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.
-
Add a small amount of water, followed by a solution of di-tert-butyl dicarbonate in methanol.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2 M NaOH.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and efficient method for Boc group removal.
Materials:
-
Boc-protected diamine linker
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected diamine linker in dichloromethane.
-
Add an equal volume of trifluoroacetic acid and stir the solution at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.
-
Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected diamine.
Protocol 3: Boc Deprotection using HCl in Dioxane
This method is an alternative to TFA and is often used when the product is desired as a hydrochloride salt.
Materials:
-
Boc-protected diamine linker
-
4 M HCl in 1,4-dioxane
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the Boc-protected diamine linker in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Add the 4 M HCl in dioxane solution and stir at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure to yield the diamine hydrochloride salt.
-
Alternatively, the product may precipitate from the reaction mixture and can be collected by filtration and washed with diethyl ether.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
Caption: A generalized experimental workflow for ADC synthesis.
Logical Relationship: Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of Boc and Fmoc groups.
Conclusion
Boc-protected diamine linkers are fundamental tools in the construction of complex, high-value molecules for therapeutic and research applications. Their well-defined reactivity, stability, and the vast body of knowledge surrounding their synthesis and deprotection make them a reliable choice for medicinal chemists and drug developers. A thorough understanding of the principles of Boc protection, coupled with access to robust experimental protocols, is essential for the successful implementation of these linkers in the synthesis of next-generation therapeutics. The strategic selection of the diamine core, considering factors such as length, rigidity, and polarity, is equally critical to achieving the desired biological activity and pharmacokinetic profile of the final bifunctional molecule.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioorg.org [bioorg.org]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Essential Role of Linkers in PROTACs [axispharm.com]
- 18. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 21. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. chempep.com [chempep.com]
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride molecular weight and purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride, a key building block in pharmaceutical and bioconjugation applications. This document outlines its physicochemical properties, purity specifications, and detailed methodologies for its analysis.
Core Compound Specifications
N-Boc-2-(2-amino-ethoxy)-ethylamine is a versatile bifunctional linker. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it an ideal intermediate for the synthesis of complex molecules. It is commercially available as both a free base and a hydrochloride salt. The hydrochloride salt is typically a solid, while the free base is an oil or liquid.
Table 1: Physicochemical Properties
| Property | This compound | N-Boc-2-(2-amino-ethoxy)-ethylamine (Free Base) |
| Molecular Formula | C₉H₂₁ClN₂O₃ | C₉H₂₀N₂O₃ |
| Molecular Weight | 240.73 g/mol | 204.27 g/mol |
| CAS Number | 165391-09-3 | 127828-22-2 |
| Appearance | Solid | Clear or colorless viscous liquid/oil |
| Typical Purity | ≥98% | ≥95% - 98% |
Purity Analysis: Experimental Protocols
Rigorous purity assessment is critical to ensure the quality and consistency of subsequent synthetic steps and final products. A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary recommended method for routine purity analysis and quantification of impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase (initial conditions).
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Potential impurities to monitor include the de-protected diamine and di-Boc protected species.
Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities, such as residual solvents, but is less ideal for the primary purity assessment of the compound itself due to the thermal lability of the Boc group.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A deactivated capillary column suitable for amine analysis (e.g., HP-1, 30 m x 0.32 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.6 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Analysis: Quantify residual solvents and other volatile impurities against a standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis:
-
Look for the characteristic singlet of the nine protons of the tert-butyl group of the Boc protector at approximately 1.45 ppm.
-
Observe the disappearance of the starting amine proton signal and shifts in adjacent proton signals to confirm successful protection.
-
Purity can be estimated by integrating the characteristic signals of the compound against those of a known internal standard.
-
-
¹³C NMR Analysis:
-
Confirm the presence of the carbonyl (~156 ppm) and quaternary carbons (~80 ppm) of the Boc group.
-
The methyl carbons of the tert-butyl group will appear around 28 ppm.
-
Titration for Amine Content
A non-aqueous titration can be used to determine the total amine value, which is particularly useful for the free base.
-
Principle: The amine is titrated with a strong acid in a non-aqueous solvent.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet or potentiometric endpoint detection.
-
Procedure:
-
Dissolve an accurately weighed amount of the sample in glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with standardized 0.1 N perchloric acid from a burette until the color changes from violet to blue-green.
-
A blank titration of the solvent should be performed.
-
-
Calculation: The amine value is calculated based on the volume of titrant consumed.
Logical Workflow: Synthesis and Purification
The synthesis of N-Boc-2-(2-amino-ethoxy)-ethylamine typically involves the selective protection of one of the amine groups of 2-(2-aminoethoxy)ethylamine.
Caption: Synthesis and Purification Workflow for N-Boc-2-(2-amino-ethoxy)-ethylamine.
N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a versatile bifunctional linker molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a free primary amine connected by a short polyethylene glycol (PEG)-like spacer, makes it an invaluable tool for the synthesis of complex bioactive molecules. This technical guide provides an in-depth review of its synthesis, properties, and, most notably, its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The strategic use of this linker allows for the precise coupling of different molecular entities, facilitating the creation of novel therapeutics designed to hijack the cell's natural protein degradation machinery. This document will detail experimental protocols, present quantitative data in a structured format, and provide visualizations of key processes to support researchers in their drug discovery endeavors.
Physicochemical Properties
This compound, also known as tert-butyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride, is a stable, solid compound at room temperature. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its solubility and stability, making it amenable to a variety of reaction conditions commonly employed in organic synthesis.[1]
| Property | Value |
| CAS Number | 165391-09-3 |
| Molecular Formula | C₉H₂₁ClN₂O₃ |
| Molecular Weight | 240.73 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | Ambient temperature, sealed from moisture |
Synthesis of this compound
The synthesis of this compound typically involves the mono-Boc protection of 2-(2-aminoethoxy)ethylamine. A general and efficient method for the selective mono-carbamate protection of diamines utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Experimental Protocol: Mono-Boc Protection of a Diamine (General Procedure)
Materials:
-
2-(2-aminoethoxy)ethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Diethyl ether
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether)
Procedure:
-
A mixture of 2-(2-aminoethoxy)ethylamine in dioxane, water, and magnesium oxide is stirred at room temperature under an inert atmosphere (e.g., argon).
-
A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the mixture over a period of 20-30 minutes.
-
The reaction mixture is stirred at room temperature for approximately 16 hours.
-
The mixture is then filtered and concentrated under reduced pressure.
-
The resulting residue is worked up by extraction with diethyl ether.
-
The combined ethereal solutions are concentrated to yield the crude N-Boc-2-(2-amino-ethoxy)-ethylamine as an oil.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
To obtain the hydrochloride salt, the purified product is dissolved in a suitable solvent and treated with a solution of HCl. The resulting precipitate is then collected by filtration and dried.
This is a generalized protocol and would require optimization for the specific substrate.
Applications in Drug Development: A Linker for PROTACs
The primary and most significant application of this compound is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3]
The structure of a PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4] The linker is a critical element, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5]
The this compound serves as a short, hydrophilic PEG-like linker. The Boc-protected amine allows for sequential and controlled conjugation to the POI and E3 ligase ligands.
General Workflow for PROTAC Synthesis using N-Boc-2-(2-amino-ethoxy)-ethylamine
The synthesis of a PROTAC using this linker typically follows a stepwise approach, involving amide bond formation and Boc deprotection.
Experimental Protocol: PROTAC Synthesis (Illustrative Example)
The following is a generalized protocol for the synthesis of a PROTAC, illustrating the use of a mono-Boc-protected diamine linker.
Step 1: First Amide Coupling
-
Dissolve the POI ligand (containing a carboxylic acid) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of N-Boc-2-(2-amino-ethoxy)-ethylamine (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture is worked up (e.g., by dilution with an organic solvent and washing with aqueous solutions) and the crude product is purified by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in an appropriate solvent (e.g., dichloromethane, DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the deprotected intermediate, often as a TFA salt.
Step 3: Second Amide Coupling
-
Dissolve the deprotected intermediate (1.0 eq) in DMF.
-
In a separate flask, activate the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) with a coupling reagent and a base as described in Step 1.
-
Add the activated E3 ligase ligand solution to the solution of the deprotected intermediate.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
The final PROTAC is purified by preparative HPLC.
Role in Cellular Signaling: The PROTAC Mechanism of Action
PROTACs containing the N-Boc-2-(2-amino-ethoxy)-ethylamine derived linker function by inducing the degradation of a target protein through the ubiquitin-proteasome system. This process can have profound effects on cellular signaling pathways that are dependent on the target protein.
For instance, a PROTAC designed to target a specific kinase involved in a cancer-related signaling pathway would lead to the degradation of that kinase. This, in turn, would inhibit the downstream signaling cascade, potentially leading to cell cycle arrest or apoptosis of the cancer cells.
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation, which is the fundamental "signaling" event initiated by the PROTAC.
Quantitative Data
The following table summarizes typical quantitative data that would be collected during the synthesis and evaluation of a PROTAC. Note that specific values are highly dependent on the specific ligands and reaction conditions used.
| Parameter | Typical Value/Range | Method of Determination |
| Yield of Boc-protected Intermediate | 60-90% | Gravimetric analysis after purification |
| Yield of Final PROTAC | 20-50% (over two steps) | Gravimetric analysis after HPLC purification |
| Purity of Final PROTAC | >95% | HPLC, NMR |
| Identity Confirmation | Conforms to expected m/z | High-Resolution Mass Spectrometry (HRMS) |
| Protein Degradation (DC₅₀) | 1-100 nM | Western Blot, In-Cell ELISA |
| Cell Viability (IC₅₀) | Varies depending on target | MTS assay, CellTiter-Glo |
Conclusion
This compound is a key building block in modern drug discovery, particularly in the synthesis of PROTACs. Its bifunctional nature and hydrophilic spacer make it an attractive choice for linking protein-targeting and E3 ligase-recruiting moieties. The ability to synthesize PROTACs in a controlled, stepwise manner allows for the systematic optimization of linker length and composition, which is crucial for achieving potent and selective protein degradation. As the field of targeted protein degradation continues to expand, the demand for versatile and well-characterized linkers like this compound is expected to grow, further solidifying its importance in the development of next-generation therapeutics.
References
A Technical Guide to N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride and its Free Base in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride and its corresponding free base, N-Boc-2-(2-amino-ethoxy)-ethylamine. These bifunctional molecules are valuable building blocks in medicinal chemistry and drug discovery, particularly in the synthesis of peptide-based therapeutics and Proteolysis Targeting Chimeras (PROTACs). This document offers a comprehensive summary of their synonyms, chemical properties, and detailed experimental protocols for their application, aimed at facilitating their effective use in research and development.
Chemical Identity and Synonyms
Accurate identification of chemical compounds is crucial for experimental reproducibility. N-Boc-2-(2-amino-ethoxy)-ethylamine and its hydrochloride salt are known by several synonyms. To avoid ambiguity, it is essential to reference the Chemical Abstracts Service (CAS) number.
Table 1: Synonyms and Identifiers
| Primary Name | Synonyms | CAS Number |
| This compound | tert-butyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride; tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride | 165391-09-3[1][2][3][4][5][6] |
| N-Boc-2-(2-amino-ethoxy)-ethylamine | tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate; BocNH-PEG1-CH2CH2NH2; tert-Butyl [2-(2-Aminoethoxy)ethyl]carbamate; [2-(2-Aminoethoxy)ethyl]carbamic Acid tert-Butyl Ester | 127828-22-2[7][8][9][10] |
Physicochemical Properties
The physicochemical properties of these compounds are essential for planning synthetic routes and ensuring appropriate handling and storage. The hydrochloride salt is typically a solid, while the free base is a liquid at room temperature.[1][7]
Table 2: Quantitative Data
| Property | This compound | N-Boc-2-(2-amino-ethoxy)-ethylamine |
| Molecular Formula | C₉H₂₁ClN₂O₃[2] | C₉H₂₀N₂O₃[7] |
| Molecular Weight | 240.73 g/mol [3][5][6] | 204.27 g/mol [7] |
| Appearance | Solid[1] | Clear or colorless viscous liquid[7] |
| Purity | ≥98%[1][3] | ≥98% (GC)[7] |
| Solubility | Soluble in polar solvents such as water and alcohols. | Information not readily available. |
| Storage Temperature | 4°C, sealed storage, away from moisture.[1] | 0 - 8 °C[7] |
Experimental Protocols
N-Boc-2-(2-amino-ethoxy)-ethylamine and its hydrochloride salt are versatile reagents. The Boc (tert-butoxycarbonyl) protecting group on one of the amino groups allows for selective reaction at the unprotected primary amine. The Boc group can be subsequently removed under acidic conditions to reveal the second primary amine for further functionalization. This makes these molecules ideal as linkers in the synthesis of more complex molecules.
General Protocol for Boc Deprotection
The removal of the Boc protecting group is a common step before utilizing the newly freed amine in a subsequent reaction.
Materials:
-
This compound or N-Boc-2-(2-amino-ethoxy)-ethylamine
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Hydrochloric acid (HCl) in 1,4-Dioxane)[2]
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in the deprotection solvent mixture (e.g., 20-50% TFA in DCM).[2]
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS) for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected diamine.
Application in PROTAC Synthesis: An Illustrative Workflow
These molecules are frequently used as linkers in the synthesis of PROTACs. The following is a generalized protocol illustrating how N-Boc-2-(2-amino-ethoxy)-ethylamine can be incorporated into a PROTAC synthesis workflow.
Step 1: Coupling of the E3 Ligase Ligand to the Linker
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU) in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA).
-
Add a solution of N-Boc-2-(2-amino-ethoxy)-ethylamine (the free amine of the linker will react).
-
Stir the reaction at room temperature and monitor for completion by LC-MS.
-
Upon completion, purify the Boc-protected E3 ligase-linker conjugate, typically by flash column chromatography.
Step 2: Boc Deprotection of the E3 Ligase-Linker Conjugate
-
Follow the general Boc deprotection protocol described in section 3.1 to remove the Boc group from the E3 ligase-linker conjugate.
Step 3: Coupling of the Protein of Interest (POI) Ligand
-
Dissolve the POI ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU) in an anhydrous aprotic solvent.
-
Add a non-nucleophilic base (e.g., DIPEA).
-
Add the deprotected E3 ligase-linker conjugate from the previous step.
-
Stir the reaction at room temperature and monitor for completion by LC-MS.
-
Purify the final PROTAC molecule using an appropriate method, such as preparative HPLC.
Visualizing the Workflow: PROTAC Synthesis
The following diagram illustrates the general workflow for the synthesis of a PROTAC utilizing a bifunctional linker like N-Boc-2-(2-amino-ethoxy)-ethylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. N-(tert-Butoxycarbonyl)-2-(2-aminoethoxy)ethylamine | 127828-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Standard Protocol for N-Boc Deprotection Using HCl in Dioxane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its widespread use stems from its stability under a variety of reaction conditions and its facile and selective removal under acidic conditions.[1][2] One of the most common and reliable methods for N-Boc deprotection is the use of hydrogen chloride (HCl) in 1,4-dioxane. This method offers high efficiency, often proceeds at room temperature, and can exhibit selectivity in the deprotection of different Boc-protected amines within the same molecule.[3][4] These application notes provide a comprehensive overview of the standard protocol, including the reaction mechanism, detailed experimental procedures, and a summary of quantitative data.
Reaction Mechanism
The deprotection of an N-Boc group with HCl proceeds through an acid-catalyzed cleavage mechanism. The key steps are as follows:
-
Protonation: The acidic proton from HCl protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate for cleavage.[5]
-
Formation of a Stable Carbocation: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[5]
-
Amine Salt Formation: The resulting free amine is protonated by the excess HCl in the reaction mixture to form the corresponding hydrochloride salt.[5]
It is important to note that the reaction should be conducted in a well-ventilated area or with appropriate off-gassing, as isobutylene may be formed from the tert-butyl cation and carbon dioxide is evolved.[5]
Experimental Protocols
Herein are detailed protocols for the N-Boc deprotection using a commercially available 4M solution of HCl in 1,4-dioxane.
Materials:
-
N-Boc protected substrate
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane (if dilution is required)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet (optional, for moisture-sensitive substrates)
-
Rotary evaporator
-
Buchner funnel and filter paper
General Deprotection Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-Boc protected substrate in a minimal amount of anhydrous 1,4-dioxane (e.g., 10 mL per gram of substrate).[2] If the substrate is readily soluble in the HCl/dioxane solution, a co-solvent may not be necessary.
-
Addition of Reagent: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents relative to the substrate).[2] The addition can be performed at room temperature. For highly sensitive substrates, the reaction can be cooled to 0 °C before the addition of the acid.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.[2] Reaction times can vary from 30 minutes to several hours depending on the substrate.[3][4]
-
Product Isolation: Upon completion of the reaction, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.[7]
-
To facilitate further precipitation, the reaction mixture can be diluted with anhydrous diethyl ether.[2][7]
-
The resulting solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether to remove any soluble impurities, and then dried under vacuum to yield the final product.[2]
-
Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude hydrochloride salt.[8]
-
Work-up for Non-precipitating Products:
If the product does not precipitate, the following procedure can be employed:
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the dioxane and excess HCl.[8]
-
Trituration: Add a non-polar solvent in which the product is insoluble, such as diethyl ether or ethyl acetate, to the residue and stir vigorously. This process, known as trituration, should induce the precipitation of the hydrochloride salt.[8]
-
Isolation: Collect the solid product by vacuum filtration, wash with the triturating solvent, and dry under vacuum.[2]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-Boc deprotection of various substrates using HCl in dioxane, as compiled from literature examples.
| Substrate Type | HCl Equivalents | Solvent | Temperature | Time | Yield | Citation(s) |
| Nα-Boc-amino acids/peptides | Not specified | 4M HCl in Dioxane | Room Temp. | 30 min | High | [3][4] |
| Boc-D-4-aminomethylphe(Boc)-OH | 5 | 1,4-Dioxane | Room Temp. | 30 min | Not specified | |
| General N-Boc amines | Not specified | 4M HCl in Dioxane | Room Temp. | 2 - 24 h | 48 - 100% | [8] |
| N-Boc-N-methyl-D-Valinol | Not specified | 4M HCl in Dioxane | Room Temp. | 30 min - 4 h | Not specified | [7] |
| Dipeptidyl Leu-Hyp derivative | Not specified | 4M HCl in Dioxane | 25°C | 30 min | Not specified | |
| N-Boc ethylenediamine | 2 | Not specified | Room Temp. | 2 h | 91% | [9] |
Selectivity:
The HCl/dioxane method is particularly advantageous for its ability to selectively deprotect Nα-Boc groups in the presence of other acid-labile protecting groups such as tert-butyl esters and tert-butyl ethers (excluding phenolic tert-butyl ethers).[3][4] This selectivity is crucial in complex synthetic sequences, especially in peptide chemistry.[6]
Mandatory Visualizations
Caption: Experimental workflow for a standard N-Boc deprotection using HCl in dioxane.
Caption: Simplified mechanism of N-Boc deprotection by HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00615A [pubs.rsc.org]
Application Notes and Protocols for N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a versatile bifunctional linker molecule widely employed in peptide synthesis and modification. Its structure incorporates a Boc-protected amine, a short hydrophilic polyethylene glycol (PEG) spacer, and a primary amine hydrochloride salt. This unique combination of features makes it an invaluable tool for a variety of applications in research and drug development, including the synthesis of peptide-drug conjugates (PDCs), the modification of peptides to improve their pharmacokinetic properties, and the development of targeted drug delivery systems.
The Boc protecting group allows for the selective reaction of the primary amine with a carboxylic acid, typically at the C-terminus of a peptide or on an acidic amino acid side chain. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, often leading to improved in vivo performance.[1][2] The terminal amine, once deprotected, can be further functionalized, for example, by conjugation to a drug molecule, an imaging agent, or another peptide.
These application notes provide detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis, along with data on expected outcomes and a workflow for the generation of a peptide-drug conjugate.
Data Presentation
The following tables summarize typical quantitative data for the coupling of this compound to peptides and the subsequent deprotection step. The data presented are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 1: Solid-Phase Coupling and Deprotection Efficiency
| Parameter | Value | Notes |
| Coupling Efficiency | >95% | Determined by Kaiser test or other qualitative colorimetric tests. |
| Crude Purity of Peptide-Linker Conjugate | 75-90% | Determined by RP-HPLC analysis of the crude product after cleavage from the resin. |
| Overall Yield of Purified Peptide-Linker | 30-50% | Based on the initial resin loading. |
| Boc Deprotection Efficiency | >99% | Determined by LC-MS analysis of the deprotected product. |
Table 2: Solution-Phase Coupling and Product Characterization
| Parameter | Value | Notes |
| Reaction Yield (Coupling) | 80-95% | Isolated yield after purification by column chromatography. |
| Purity of Peptide-Linker Conjugate | >98% | Determined by RP-HPLC and NMR spectroscopy. |
| Boc Deprotection Yield | >95% | Isolated yield of the deprotected product. |
| Final Purity of Deprotected Conjugate | >98% | Determined by RP-HPLC and LC-MS. |
Experimental Protocols
Protocol 1: Solid-Phase Coupling of this compound to a Resin-Bound Peptide
This protocol describes the coupling of the linker to the C-terminus of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin (with a free C-terminal carboxylic acid)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Neutralization of Linker: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add DIPEA (3.5 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Activation of Linker: To the neutralized linker solution, add HBTU (2.9 equivalents) and an additional amount of DIPEA (6 equivalents). Allow the mixture to pre-activate for 5 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Drying: Dry the resin under vacuum. The resin-bound peptide-linker conjugate is now ready for cleavage or further modification.
Protocol 2: Solution-Phase Coupling of this compound to a Peptide
This protocol is suitable for coupling the linker to a purified peptide with a free carboxylic acid in solution.
Materials:
-
Purified peptide with a free carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution and Neutralization: Dissolve the peptide (1 equivalent) in anhydrous DMF. In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF and add DIPEA (1.5 equivalents) to neutralize the salt.
-
Activation of Peptide: To the peptide solution, add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: Add the neutralized linker solution to the activated peptide solution. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Remove the DMF under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude peptide-linker conjugate by silica gel column chromatography.
Protocol 3: Boc Deprotection of the Peptide-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine of the linker.
Materials:
-
Boc-protected peptide-linker conjugate (from solid-phase or solution-phase synthesis)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Cocktail: Prepare a deprotection solution of 50% TFA in DCM.
-
Deprotection Reaction: Dissolve the Boc-protected peptide-linker conjugate in the deprotection solution. If the conjugate is on resin, add the solution to the resin. Stir the mixture at room temperature for 1-2 hours.
-
Precipitation: If the reaction was performed in solution, concentrate the mixture under reduced pressure and precipitate the deprotected product by adding cold diethyl ether. If the reaction was on resin, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) and then precipitate with cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the deprotected peptide-linker. Wash the pellet with cold diethyl ether and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of a peptide-drug conjugate.
Caption: Workflow for solution-phase coupling of the linker to a peptide.
References
Applications of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride in Bioconjugation: A Detailed Guide for Researchers
Introduction
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a versatile heterobifunctional linker widely employed in bioconjugation, a cornerstone of modern pharmaceutical and biotechnological research.[1] Its unique structure, featuring a Boc-protected amine and a free primary amine, allows for a stepwise and controlled approach to covalently linking molecules. This attribute is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized surfaces for diagnostic and drug delivery applications.[2][3] The ethoxy-ethylamine backbone imparts increased hydrophilicity to the linker, which can enhance the solubility and reduce aggregation of the final bioconjugate.
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation workflows.
Core Applications in Bioconjugation
The primary utility of this compound lies in its ability to serve as a bridge, connecting a biomolecule (e.g., an antibody, protein, or peptide) to another molecule of interest, which could be a therapeutic payload, a fluorescent dye, or a solid support. The Boc (tert-butoxycarbonyl) protecting group provides a stable shield for one of the amine functionalities, allowing for selective reaction of the free amine. Subsequent removal of the Boc group under acidic conditions unveils a new reactive amine, ready for a second conjugation step.[2]
Key applications include:
-
Antibody-Drug Conjugate (ADC) Synthesis: This linker is instrumental in the development of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The antibody guides the drug specifically to cancer cells, minimizing off-target toxicity.[4]
-
Peptide and Protein Modification: It facilitates the site-specific modification of peptides and proteins to introduce labels, imaging agents, or other functional moieties.
-
Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, beads, and other materials to enable the covalent attachment of biomolecules for various applications, including diagnostics and affinity purification.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow. Optimization may be required for specific applications.
Protocol 1: Conjugation of a Payload with a Carboxylic Acid to this compound
This protocol describes the formation of an amide bond between a molecule containing a carboxylic acid (e.g., a cytotoxic drug, a fluorescent dye) and the free primary amine of the linker.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the payload (1 equivalent) and NHS/sulfo-NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2-3 equivalents) to neutralize the hydrochloride and deprotonate the primary amine.
-
Add the activated payload solution dropwise to the linker solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be purified by standard chromatographic techniques (e.g., silica gel chromatography or reverse-phase HPLC).
-
Quantitative Data Summary (Typical)
| Parameter | Value/Range | Notes |
| Molar Ratio (Payload:Linker:EDC:NHS) | 1 : 1.1 : 1.5 : 1.2 | Optimization may be required based on the specific payload. |
| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the payload. |
| Temperature | Room Temperature or 4°C | Lower temperatures can minimize side reactions. |
| Typical Yield | 60 - 85% | Highly dependent on the payload and purification method. |
Protocol 2: Boc Deprotection of the Linker-Payload Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation to a biomolecule.
Materials:
-
Boc-protected Linker-Payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected Linker-Payload conjugate in anhydrous DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Work-up and Isolation:
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected Linker-Payload conjugate.
-
Quantitative Data Summary (Typical)
| Parameter | Value/Range | Notes |
| TFA Concentration | 20 - 50% in DCM | Higher concentrations lead to faster deprotection. |
| Reaction Time | 30 - 60 minutes | Monitor by TLC or LC-MS to avoid side reactions. |
| Temperature | Room Temperature | |
| Typical Yield | >95% | Generally a high-yielding reaction. |
Protocol 3: Conjugation of the Deprotected Linker-Payload to an Antibody
This protocol outlines the conjugation of the amine-functionalized Linker-Payload to the lysine residues of a monoclonal antibody.
Materials:
-
Deprotected Linker-Payload conjugate
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., Phosphate-buffered saline, pH 7.4-8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the deprotected Linker-Payload conjugate in a minimal amount of anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the Linker-Payload solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unreacted Linker-Payload and any aggregates.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[]
-
Quantitative Data Summary (Typical)
| Parameter | Value/Range | Notes |
| Molar Excess of Linker-Payload | 5 - 20 fold | Influences the final Drug-to-Antibody Ratio (DAR). |
| Reaction Time | 2 - 4 hours (RT) or overnight (4°C) | Longer incubation at lower temperatures can be beneficial. |
| Final Organic Solvent Concentration | <10% (v/v) | Crucial for maintaining antibody integrity. |
| Expected DAR | 2 - 8 | Dependent on the molar excess of the linker and the number of accessible lysine residues. |
| ADC Recovery | 70 - 90% | After purification. |
Visualizing the Workflow
The following diagrams illustrate the key stages of the bioconjugation process using this compound.
References
Application Notes & Protocols: Step-by-Step Synthesis of Mono-N-Alkylated Ethanolamine Derivatives
Introduction
N-alkylated ethanolamine derivatives are a critical class of amino alcohols with broad applications, serving as intermediates in medicinal chemistry for drug synthesis, particularly local anesthetics, and in industrial processes such as gas purification and materials processing.[1] The synthesis of these compounds, specifically the selective mono-N-alkylation of ethanolamine, presents a significant challenge. Due to the presence of two reactive protons on the primary amine group, direct alkylation often leads to a mixture of mono- and N,N-dialkylated products, necessitating complex purification steps.[1]
These application notes detail three distinct and reliable protocols for the synthesis of mono-N-alkylated ethanolamine derivatives, designed for researchers in academic and drug development settings. The methods range from a direct, economically viable approach using phase-transfer catalysis to a highly selective but more intensive route involving a protected intermediate, as well as the widely used reductive amination technique.
Overview of Synthetic Strategies
Three primary strategies for achieving selective mono-N-alkylation of ethanolamine are presented. The choice of method depends on the desired scale, substrate scope, and tolerance for potential byproducts.
Caption: Overview of synthetic routes to mono-N-alkylated ethanolamines.
Method 1: Selective Mono-N-Alkylation using Phase Transfer Catalysis (PTC)
This protocol leverages phase transfer catalysis (PTC) to facilitate the reaction between ethanolamine and an alkyl halide, enhancing the selectivity for the mono-alkylated product.[2] The use of a catalyst like tetrabutylammonium bromide (TBAB) allows for efficient reaction under milder conditions and with better control over product distribution compared to traditional direct alkylation.[2] This method is advantageous for its high selectivity and economic viability.[2]
Quantitative Data Summary
| Entry | Alkyl Halide | Ethanolamine:Halide Ratio | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Allyl Bromide | 5:1 | TBAB | 60 | 3 | 66 | [2] |
| 2 | Amyl Bromide | 1:1 | TBAB | 85-90 | 3 | ~70 | [2] |
| 3 | Nonyl Bromide | 1:1 | TBAB | 85-90 | 3 | ~70 | [2] |
| 4 | Decyl Bromide | 1:1 | TBAB | 85-90 | 3 | ~70 | [2] |
Experimental Protocol
Materials:
-
Monoethanolamine (MEA)
-
Alkyl Bromide (e.g., Amyl Bromide)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium Hydroxide (KOH), powdered
-
Toluene
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add monoethanolamine (e.g., 0.1 mol) and toluene (100 mL).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (e.g., 5 mol%).
-
Base Addition: Add powdered potassium hydroxide (e.g., 0.1 mol).
-
Reactant Addition: While stirring vigorously, add the alkyl bromide (e.g., 0.1 mol) dropwise to the mixture. The stoichiometry of reactants is crucial for selectivity.[2]
-
Reaction: Heat the mixture to 85-90°C and maintain reflux with stirring for 3 hours.[2]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas-liquid chromatography (GLC).[2]
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove solid salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 x 50 mL) to remove unreacted ethanolamine and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield the pure mono-N-alkylated ethanolamine derivative.
Method 2: Synthesis via Reductive Amination
Reductive amination is a powerful and highly controlled method for forming C-N bonds that avoids the over-alkylation issues common with direct alkylation.[3] The process involves the reaction of ethanolamine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[4] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are selective for the imine over the carbonyl starting material.[3]
Quantitative Data Summary
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Result | Reference |
| 1 | Piperonal derivative | Ethanolamine | Pd/C, H₂ | Not specified | Quantitative Conversion | [5] |
| 2 | General Aldehyde | Primary Amine | NaBH₃CN | Methanol | Good to Excellent Yield | [3] |
| 3 | General Ketone | Primary Amine | NaBH(OAc)₃ | Dichloroethane | Good to Excellent Yield | [3] |
Experimental Protocol
Materials:
-
Ethanolamine
-
Aldehyde or Ketone (e.g., Cyclohexanone)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (glacial)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of ethanolamine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in DCE or MeOH (0.2 M), add one equivalent of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the imine intermediate by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If using DCE, the layers will separate. If using MeOH, add dichloromethane or ethyl acetate to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure mono-N-alkylated ethanolamine derivative.
References
Application Notes and Protocols for Coupling Reactions with N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for coupling with N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride. This versatile bifunctional linker is a valuable building block in medicinal chemistry, bioconjugation, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). The presence of a Boc-protected primary amine and a free primary amine (after neutralization of the hydrochloride salt) allows for selective and sequential functionalization.
This document details two primary coupling strategies: amide bond formation and reductive amination . It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the workflows and reaction mechanisms.
Amide Bond Formation
Amide bond formation is a robust and widely used method for coupling N-Boc-2-(2-amino-ethoxy)-ethylamine with carboxylic acids. This reaction is typically mediated by a coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the free amine of the linker. The Boc-protecting group remains stable under these conditions, allowing for subsequent deprotection and further functionalization.
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity. The following table summarizes typical reaction conditions for commonly used coupling reagents.
| Carboxylic Acid | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| General | EDC | HOBt | DIPEA/TEA | DMF/DCM | 4-24 | 0 to RT | Good-Excellent |
| General | HATU | - | DIPEA | DMF | 1-12 | RT | High-Excellent |
| General | DIC | HOBt | - | DCM/DMF | 2-4 | RT | Good-High |
| Boc-proline | EDC | HOBt (cat.), DMAP | DIPEA | CH3CN | 14 | 23 | 91[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a widely used method for coupling a carboxylic acid with N-Boc-2-(2-amino-ethoxy)-ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[1][2][3]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0-3.0 eq) to neutralize the hydrochloride salt and for the coupling reaction.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are similar to the EDC/HOBt protocol.
Visualization of Amide Coupling Workflow
References
Application Notes: The Strategic Use of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing crucial properties such as solubility, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3][4]
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a versatile and widely used building block in the synthesis of PROTAC linkers.[5][6] Its structure, featuring a two-unit polyethylene glycol (PEG)-like chain, imparts hydrophilicity, which can be pivotal for improving the often-poor solubility of complex PROTAC molecules.[1][7] The mono-Boc (tert-butoxycarbonyl) protection enables a controlled, sequential synthesis, allowing for the directional and efficient assembly of the final PROTAC construct.[8][9] These attributes make it an essential reagent for researchers exploring structure-activity relationships (SAR) related to linker composition and length.[2][]
Applications in PROTAC Design
The primary application of this compound is as a hydrophilic linker precursor in PROTAC synthesis.[5] Its incorporation into the linker structure offers several distinct advantages:
-
Enhanced Solubility and Physicochemical Properties: PROTACs are often large, lipophilic molecules with poor aqueous solubility.[11] The ethylene glycol motif from this linker building block increases hydrophilicity, improving the overall solubility and formulation properties of the final compound.[12] This can also help modulate the topological polar surface area (TPSA) to balance solubility with cell permeability.[2]
-
Improved Cell Permeability: While highly hydrophobic linkers can enhance membrane passage, excessive lipophilicity can lead to poor solubility and non-specific binding. By incorporating hydrophilic units, researchers can fine-tune the molecule's properties to achieve an optimal balance for effective cell entry and target engagement.[13]
-
Controlled and Modular Synthesis: The presence of a single Boc-protecting group on one of the two amines is crucial for a modular and directional synthesis.[8][9] This allows for the selective coupling of one ligand (e.g., the E3 ligase ligand) to the free amine, followed by deprotection and coupling of the second ligand (the POI warhead). This stepwise approach is fundamental for building libraries of PROTACs with varying linkers for SAR studies.[8]
-
Optimization of Ternary Complex Formation: The length and flexibility of the linker are paramount for achieving a stable and productive ternary complex.[4][14] Short, PEG-like linkers derived from this building block provide conformational flexibility that can help the PROTAC adopt the optimal orientation for bringing the POI and E3 ligase together effectively.[15]
Quantitative Data on PROTACs with PEG-like Linkers
The length of the PEG linker critically influences the degradation efficiency of a PROTAC, typically measured by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following tables summarize representative data for PROTACs where linker length was systematically varied, demonstrating the importance of linker optimization.
Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) PROTAC Efficacy [14]
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK Degrader 1 | 2 PEG units | 5.2 | >95 |
| BTK Degrader 2 | 3 PEG units | 1.8 | >95 |
| BTK Degrader 3 | 4 PEG units | 0.8 | >95 |
| BTK Degrader 4 | 5 PEG units | 2.5 | >95 |
| BTK Degrader 5 | 6 PEG units | 11 | >95 |
Data illustrates that for this specific BTK-targeting PROTAC series, a 4-unit PEG linker provided the optimal degradation potency (lowest DC₅₀).
Table 2: Effect of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [16]
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | No degradation observed | N/A |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
This study highlights that a minimum linker length was required to induce degradation, with potency decreasing again as the linker became excessively long.
Signaling Pathways and Experimental Workflows
// Nodes LigandA [label="Ligand A-COOH\n(POI or E3 Ligase Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker [label="H₂N-(CH₂)₂-O-(CH₂)₂-NH-Boc\n(From Hydrochloride Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: First Amide Coupling\n(e.g., HATU, DIPEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Ligand A-Linker-NH-Boc", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Boc Deprotection\n(TFA in DCM)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotected [label="Ligand A-Linker-NH₃⁺TFA⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; LigandB [label="Ligand B-COOH\n(Remaining Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Second Amide Coupling\n(e.g., HATU, DIPEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalPROTAC [label="Final PROTAC\n(Ligand A-Linker-Ligand B)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(HPLC)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges LigandA -> Step1; Linker -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Deprotected; Deprotected -> Step3; LigandB -> Step3; Step3 -> FinalPROTAC; FinalPROTAC -> Purify; } .dot Caption: Workflow for PROTAC synthesis using N-Boc-2-(2-amino-ethoxy)-ethylamine.
// Nodes Start [label="Synthesized PROTAC", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary [label="Primary Assays", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Degradation [label="Assess Protein Degradation\n(Western Blot, ELISA, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Assess Cell Viability\n(CellTiter-Glo, MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary [label="Mechanism of Action", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Ternary [label="Confirm Ternary Complex\n(Co-IP, FRET)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Verify Ubiquitination\n(pulldown, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tertiary [label="Specificity & Controls", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; OffTarget [label="Off-Target Analysis\n(Proteomics)", fillcolor="#F1F3F4", fontcolor="#202124"]; Controls [label="Mechanism-Based Controls\n(e.g., +MG132)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Lead Candidate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Primary; Primary -> Degradation; Primary -> Viability; Degradation -> Secondary; Viability -> Secondary; Secondary -> Ternary; Secondary -> Ub; Ternary -> Tertiary; Ub -> Tertiary; Tertiary -> OffTarget; Tertiary -> Controls; Controls -> End; OffTarget -> End; } .dot Caption: General experimental workflow for the evaluation of a novel PROTAC.
Experimental Protocols
The following protocols are generalized and may require optimization for specific ligands, cell lines, and target proteins.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a sequential, two-step amide coupling process.[8][9]
Step 1a: Neutralization of the Hydrochloride Salt
-
Dissolve this compound in a suitable solvent like Dichloromethane (DCM).
-
Add one equivalent of a mild base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), or wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which can be used directly.
Step 1b: First Amide Coupling
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the first carboxylic acid-containing ligand (Ligand A-COOH, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add an amide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, like DIPEA (2.0-3.0 eq).[13]
-
Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the free amine of N-Boc-2-(2-amino-ethoxy)-ethylamine (from Step 1a, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Ligand A-Linker-NH-Boc).
Step 2: Boc Deprotection [13]
-
Dissolve the Boc-protected intermediate from Step 1b in DCM.
-
Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure. Co-evaporate with a solvent like toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Step 3: Second Amide Coupling
-
Follow the procedure outlined in Step 1b, using the deprotected amine TFA salt from Step 2 (1.0 eq) as the amine component and the second carboxylic acid-containing ligand (Ligand B-COOH, 1.1 eq) as the acid component.
-
After work-up, purify the final crude PROTAC using preparative HPLC to yield the pure product. Characterize by LC-MS and NMR.
Protocol 2: Western Blot Analysis for Target Protein Degradation [17][18][19]
This assay is fundamental for determining the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, THP-1) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[19]
-
Prepare serial dilutions of the PROTAC in culture medium. A typical dose-response range is 0.1 nM to 10 µM.[20]
-
Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO).[18]
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[20]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[20]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[18]
-
Scrape the cells, collect the lysate into a microcentrifuge tube, and incubate on ice for 30 minutes.[20]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[18]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[20]
-
-
Immunoblotting and Detection:
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[20]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).[18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Add a chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®) [20][21]
This assay assesses the downstream effect of protein degradation on cell health and proliferation.
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 4,000-25,000 cells/well and allow them to adhere overnight.[20]
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations, including a vehicle control, for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically equal to the volume of media in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the half-maximal growth inhibitory concentration (GI₅₀).
Conclusion
This compound is a fundamental building block in the medicinal chemist's toolbox for PROTAC development. Its incorporation provides a straightforward method to introduce hydrophilic PEG-like characteristics into the linker, addressing common challenges of solubility and permeability. The mono-Boc protection facilitates a robust and modular synthetic strategy, enabling the systematic optimization of linker length and composition. The provided protocols offer a framework for the synthesis and evaluation of novel PROTACs, empowering researchers to efficiently advance the design of next-generation targeted protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. explorationpub.com [explorationpub.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes: Solid-Phase Synthesis Using Boc-Protected Linkers
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for the chemical synthesis of peptides.[1][2] The strategy involves assembling a peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer support, or resin.[1][2][3] This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.[2][3]
The tert-butyloxycarbonyl (Boc) protection strategy was a cornerstone in the development of modern peptide chemistry.[4] In this scheme, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group.[3][5] Side-chain functional groups are typically protected by more robust, acid-stable groups like benzyl (Bzl) ethers or esters.[3] The choice of linker, the chemical moiety connecting the peptide to the resin, is critical as it determines the conditions required for final cleavage and the C-terminal functionality of the resulting peptide (e.g., acid or amide).[1]
The Boc/Bzl strategy relies on graduated acid lability: the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, typically anhydrous hydrogen fluoride (HF).[5][6] While effective, the use of hazardous HF has led to the development of alternative methods and linkers.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for SPPS utilizing Boc-protected linkers. These values are representative and may require optimization based on the specific peptide sequence and resin used.
Table 1: Common Resins and Linkers for Boc-SPPS
| Resin/Linker Type | Description & Use | Typical Substitution Range (mmol/g) | Cleavage Condition | C-Terminal Product |
| Merrifield Resin | The original resin for Boc-SPPS; a chloromethylated polystyrene.[7] | 0.5 - 1.0 | HF[7] | Carboxylic Acid |
| PAM Resin | Phenylacetamidomethyl linker on polystyrene. Offers greater stability to TFA than Merrifield resin, reducing peptide loss during synthesis.[1][7] | 0.5 - 1.0 | HF[1][7] | Carboxylic Acid |
| BHA Resin | Benzhydrylamine resin. Used for the synthesis of peptide amides.[7] | 0.5 - 1.0 | HF[7] | Amide |
| MBHA Resin | Methylbenzhydrylamine resin. Provides a good balance of stability towards TFA and lability towards HF, making it a preferred support for peptide amides.[7] | 0.5 - 1.0 | HF[7] | Amide |
| Boc-PEG Linkers | Polyethylene glycol linkers improve solvation of the growing peptide, which can reduce aggregation and enhance coupling efficiency.[8] | Varies | HF or TFA-based cocktails | Varies |
Table 2: Reagents and Typical Conditions for a Boc-SPPS Cycle
| Step | Reagent(s) | Concentration / Equivalents | Reaction Time |
| Resin Swelling | Dichloromethane (DCM) | - | 30 - 60 min[8] |
| Boc Deprotection | 50% TFA in DCM | - | 1 x 5 min (pre-wash), 1 x 20-30 min[7][8] |
| Washing | DCM, Isopropanol (IPA) | - | 3x DCM, 2x IPA, 3x DCM[7][8] |
| Neutralization | 10% DIPEA in DCM | - | 2 x 5-10 min[8] |
| Amino Acid Coupling | Boc-Amino Acid, HOBt, DCC | 3 equivalents each (relative to resin loading) | 2 - 4 hours[8] |
Table 3: Common Cleavage Cocktails for Final Peptide Cleavage
| Reagent Name | Composition (v/v) | Primary Use & Scavengers |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS, 2%) | "Odorless" option for peptides with trityl-based protecting groups. TIS scavenges cationic species.[9] |
| Reagent H | TFA, Phenol, Thioanisole, 1,2-ethanedithiol (EDT), Dimethylsulfide, Ammonium Iodide, Water | Prevents methionine oxidation during cleavage.[9] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | General-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[9][10] |
| HF Cleavage | Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger) | Standard, highly effective method for cleaving peptides from Merrifield, PAM, BHA, and MBHA resins.[6][7] |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Cycle
This protocol details the steps for one cycle of amino acid addition.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient Dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes.[8]
-
Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate gently for 5 minutes for a pre-wash.[7][8]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[7][8]
-
Drain the deprotection solution.
-
Note: If the sequence contains Cys, Met, or Trp, a scavenger such as 0.5% dithioethane (DTE) should be added to the TFA solution to prevent side reactions.[3][7]
-
-
Washing:
-
Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM to the resin-peptide TFA salt.[5][8]
-
Agitate for 5-10 minutes. The deprotected amine must be converted to the free amine before coupling.[5][8]
-
Drain the neutralization solution and repeat the step to ensure complete neutralization.[8]
-
Wash the resin with DCM (3 times) to remove excess base.[8]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and an activating agent like 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of Dimethylformamide (DMF).[8]
-
In another vial, dissolve the coupling reagent, N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents), in DCM.[8]
-
Add the DCC solution to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature to allow for complete coupling.[8]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DCM (3 times) and IPA (2 times) to remove any unreacted reagents and by-products.
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: Final Cleavage and Peptide Precipitation
This protocol describes the final step of cleaving the completed peptide from the resin support.
-
Resin Preparation:
-
Ensure the N-terminal Boc group is removed by performing a final deprotection step (Protocol 1, Step 2).
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
-
Peptide Cleavage (Using Reagent K):
-
Peptide Isolation:
-
Peptide Precipitation:
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether or methyl tert-butyl ether.[9] A white precipitate of the crude peptide should form.
-
If necessary, keep the mixture at 4°C overnight to maximize precipitation.[11]
-
Collect the peptide by filtration or centrifugation.[10]
-
Wash the crude peptide with cold ether to remove residual scavengers and dissolved protecting groups.[11]
-
Dry the peptide under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.
-
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows and logical relationships in solid-phase synthesis using Boc-protected linkers.
Caption: A diagram illustrating the iterative workflow of a single Boc-SPPS cycle.
Caption: Logic diagram for a safety-catch linker, compatible with both Boc and Fmoc strategies.[12][13]
References
- 1. biosynth.com [biosynth.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
- 13. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Boc Protection of Primary Amines
Introduction
The protection of amine functional groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most widely used due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1][3][4] The Boc group effectively masks the nucleophilicity and basicity of the amine, preventing unwanted side reactions.[2][5]
The most common and efficient reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][2] The reaction is versatile and can be performed under various conditions, including with or without a base, and in a range of solvents, making it adaptable to a wide array of substrates.[6][7]
Reaction Mechanism
The Boc protection of a primary amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][8] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion or tert-butanol.[2][8] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[3] When a base is used, it facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.[2]
Experimental Protocols
Precise and reproducible experimental procedures are crucial for successful synthesis.[2] Below are detailed protocols for the Boc protection of primary amines under different conditions.
Protocol 1: General Procedure with Base (e.g., Triethylamine)
This method is widely applicable and effective for most primary amines, including amine salts.[9]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water (2:1 v/v).[2][10]
-
Base Addition: If the starting material is an amine salt (e.g., hydrochloride), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-3.0 equivalents) to the solution and stir for 5 minutes.[2][9] For free amines, the addition of a base is often used to accelerate the reaction.[2]
-
Cooling (Optional): For exothermic reactions or sensitive substrates, cool the reaction mixture to 0°C in an ice bath.[2]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the stirred solution in one portion.[1][2]
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours.[3][10]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3][9]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.[1][2]
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.[1]
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[1]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[1][2]
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.[3][10]
Protocol 2: Catalyst-Free Procedure in Water-Acetone
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[4]
-
Setup: In a round-bottom flask with a magnetic stir bar, suspend the amine substrate (1.0 equivalent) in a mixture of water and acetone (e.g., 9.5:0.5 v/v).[4]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equivalents) to the suspension.[3][4]
-
Reaction: Stir the reaction mixture vigorously at room temperature. These reactions are often complete within a short period (e.g., 8-12 minutes).[4]
-
Monitoring: Monitor the reaction by TLC to confirm the disappearance of the starting amine.[4]
-
Workup & Isolation:
-
If the product precipitates: Collect the solid by filtration, wash it with cold water, and dry it to obtain the pure product.[3]
-
If the product is soluble: Add dichloromethane to the mixture. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[4]
-
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative data for the N-Boc protection of various primary amines, showcasing the method's versatility. Yields may vary based on specific substrates and reaction conditions.
| Entry | Amine Substrate | Reagents & Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | (Boc)₂O (1.1 eq), TEA (1.2 eq) | DCM | 2 | >95 | [9] |
| 2 | Aniline | (Boc)₂O (1.1 eq) | Methanol | 0.5 | 98 | [11] |
| 3 | Glycine Methyl Ester HCl | (Boc)₂O (1.5 eq), TEA (3.0 eq) | H₂O/THF (1:2) | 6 | 95 | [2] |
| 4 | p-Toluidine | (Boc)₂O (1.0 eq) | H₂O/Acetone (9.5:0.5) | 0.13 | 98 | [4] |
| 5 | 3-Aminopropanol | (Boc)₂O (1.0 eq), NaOH (aq) | THF | 0.5 | ~100 | [10] |
| 6 | Aminoglycoside | (Boc)₂O (1.6 eq), TEA | H₂O/Methanol | 16 | 90-97 | [12] |
| 7 | 2-Amino-1-phenylethanol | (Boc)₂O (1.0 eq) | H₂O/Acetone (9.5:0.5) | 0.2 | 96 | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
Application Notes and Protocols for N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling instructions, and general protocols for the use of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride (CAS Number: 165391-09-3). This bifunctional linker is a valuable reagent in pharmaceutical development and bioconjugation, serving as a key intermediate in the synthesis of more complex molecules.[1]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented below. This information is compiled from various safety data sheets and chemical property databases.
| Property | Value | Reference |
| Chemical Formula | C₉H₂₁ClN₂O₃ | [2][3] |
| Molecular Weight | 240.73 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | ≥ 98% | [2] |
| Storage Temperature | Ambient Storage, though some suppliers recommend -20°C for long-term storage. | [2][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P405, P501 | [2][5][6] |
Safety Precautions and Handling
Due to its hazardous properties, strict safety measures must be observed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[4] A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin Protection : Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn.[4] Lab coats or other protective clothing are required to prevent skin contact.[4]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated. A dust respirator is recommended.[7] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4][5]
Handling
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.[4][5]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]
-
Ensure adequate ventilation and have a safety shower and eyewash station readily accessible.[4]
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7][8]
-
Store locked up.[5]
-
Keep away from direct sunlight and sources of ignition.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek immediate medical attention.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[4] Call a physician.
-
In Case of Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician.
-
If Swallowed : Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a physician immediately.
Fire Fighting and Accidental Release Measures
Fire Fighting
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
-
Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release
-
Personal Precautions : Use personal protective equipment.[5] Ensure adequate ventilation.[4] Evacuate personnel to safe areas.[4]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][5]
-
Methods for Cleaning Up : Sweep up the material and place it in a suitable, closed container for disposal.[7] Avoid generating dust.
Experimental Protocols
This compound is commonly used as a linker in organic synthesis. Below is a general protocol for a typical application, such as amide bond formation (peptide coupling). Note: This is a generalized procedure and may require optimization for specific substrates.
General Protocol for Amide Coupling
This protocol describes the coupling of a carboxylic acid to the primary amine of N-Boc-2-(2-amino-ethoxy)-ethylamine following the removal of the hydrochloride salt.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Neutralization of the Amine Salt :
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the non-nucleophilic base (e.g., DIPEA, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature. This will generate the free amine in situ.
-
-
Activation of the Carboxylic Acid :
-
In a separate flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.05 eq) in the anhydrous solvent.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to this solution and stir for 5-10 minutes to activate the carboxylic acid.
-
-
Coupling Reaction :
-
Slowly add the activated carboxylic acid solution to the solution containing the free amine from step 1.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the substrates.
-
-
Work-up and Purification :
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Visualizations
Laboratory Safety Workflow
The following diagram illustrates the essential safety workflow to be followed when handling this compound.
Caption: Safety workflow for handling hazardous chemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 165391-09-3 [sigmaaldrich.com]
- 3. tert-butyl N-(2-(2-aminoethoxy)ethyl)carbamate hydrochloride | C9H21ClN2O3 | CID 23215352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. This compound [chemdict.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Diamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the incomplete Boc deprotection of diamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my diamine?
Incomplete Boc deprotection can arise from several factors, ranging from reagent quality to the inherent properties of the substrate. The most common causes include:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to a low concentration of the acid, degradation of the acid (e.g., trifluoroacetic acid (TFA) absorbing water), or the electronic properties of the diamine making the Boc group more stable.
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the acid from accessing the carbamate, slowing down or preventing deprotection.
-
Poor Substrate Solubility: If the Boc-protected diamine is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.
-
Inadequate Reaction Time or Temperature: The reaction may simply need more time or gentle heating to go to completion, especially for less reactive substrates.
-
Poor Reagent Quality: The presence of water in hygroscopic acids like TFA can reduce their effectiveness. Always use fresh, high-quality reagents.
Q2: How can I monitor the progress of my Boc deprotection reaction?
Regular monitoring is crucial to determine the reaction endpoint and avoid unnecessary exposure to harsh acidic conditions. The most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected diamine is significantly more polar than the starting material and will have a lower Retention Factor (Rf) value. Staining with ninhydrin is highly recommended as it produces a colored spot (usually purple or yellow) for the newly formed primary or secondary amine, while the Boc-protected starting material will not be stained.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the quantification of the starting material, product, and any side products.
Q3: I'm observing a significant side product. What could it be and how can I prevent it?
A common side reaction during Boc deprotection is tert-butylation , where the tert-butyl cation generated during the cleavage of the Boc group alkylates nucleophilic sites on your molecule.[2] This is particularly problematic for electron-rich aromatic rings or sulfur-containing functional groups.
To prevent this, scavengers should be added to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.
Troubleshooting Guides
Problem 1: The Boc deprotection is sluggish or incomplete.
If your reaction is not proceeding to completion, consider the following troubleshooting steps in a systematic manner.
Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete Boc deprotection.
Problem 2: Formation of tert-butylated side products.
The formation of byproducts resulting from the reaction of the tert-butyl cation with your molecule of interest is a common issue.
Logical Relationship for Side Product Prevention
Caption: Preventing tert-butylation with scavengers.
Data Presentation
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) or neat[3] | 4M in Dioxane or 1-4M in other organic solvents (e.g., MeOH, EtOAc)[3] |
| Reaction Time | Generally fast (30 minutes to a few hours at room temperature)[3] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on conditions[3] |
| Product Purity | Generally high, though the resulting TFA salt can sometimes be oily and difficult to crystallize.[3] | Often high, with the hydrochloride salt frequently being a crystalline solid, which can aid in purification.[4] |
Table 2: Common Scavengers to Prevent Tert-butylation
| Scavenger | Typical Concentration (v/v) | Target Residues |
| Triethylsilane (TES) | 1-5% | General purpose, effective for tryptophan. |
| Triisopropylsilane (TIPS) | 1-5% | General purpose, very effective for tryptophan. |
| Thioanisole | 2.5-5% | Particularly effective for protecting methionine and tryptophan. |
| Anisole | 2.5-5% | General purpose scavenger. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective in preventing side reactions with cysteine. |
| Water | 2.5-5% | Acts as a scavenger for the tert-butyl cation. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected diamine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[3] If scavengers are required, they should be added before the TFA.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS, typically every 30 minutes. A typical reaction is complete within 30 minutes to 2 hours.[3]
-
Workup:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
For non-water-soluble amines, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
For water-soluble amines, consider using a basic ion-exchange resin (e.g., Amberlyst A21) to neutralize the acid and isolate the free amine.[5] Alternatively, careful neutralization with a base followed by extraction with an appropriate organic solvent may be possible.
-
Protocol 2: General Procedure for Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected diamine in a minimal amount of a suitable solvent like methanol or suspend it directly in the HCl solution.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[6]
-
Workup:
-
Upon completion, the deprotected diamine hydrochloride salt often precipitates from the reaction mixture.
-
The solid product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
-
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with other acid-sensitive functional groups.
-
Dissolution: Dissolve the Boc-protected diamine (1 equivalent) in methanol.
-
Reagent Addition: Carefully add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent in vacuo to obtain the deprotected amine, usually as its hydrochloride salt.
Disclaimer: These protocols are general guidelines. Reaction conditions should be optimized for each specific substrate. Always perform a small-scale test reaction before proceeding to a larger scale.
References
Common side reactions during N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride coupling
Technical Support Center: N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride Coupling
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during the coupling of this compound with carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction has a very low yield. What are the potential causes?
A1: Low yields in amide coupling reactions involving an amine hydrochloride salt are often traced back to several key factors:
-
Inadequate Basicity: this compound is an ammonium salt. To make the primary amine nucleophilic, a base must be added to the reaction to deprotonate the ammonium ion. If an insufficient amount of base is used (less than one equivalent relative to the amine salt), a significant portion of the amine will remain protonated and unreactive, drastically reducing the yield. For many coupling procedures, using a slight excess of a non-nucleophilic base is recommended.
-
Competing Acid-Base Reaction: Direct coupling between a carboxylic acid and an amine can be inefficient due to the formation of an ammonium-carboxylate salt from a competing acid-base reaction.[1] This is why activating the carboxylic acid with a coupling reagent is a necessary step.
-
Side Reactions with Coupling Agents: The amine can participate in side reactions that consume it non-productively. For instance, with carbodiimide reagents, the amine can form guanidinium byproducts.[2]
-
Moisture: The presence of water can hydrolyze the activated carboxylic acid intermediate, returning it to the unreactive carboxylic acid and reducing the overall yield. Ensure all glassware is dry and use anhydrous solvents.
Q2: I observe an unexpected mass peak in my LC-MS analysis corresponding to the addition of my carboxylic acid and the coupling reagent. What is this byproduct?
A2: This is a classic sign of N-acylurea formation , a very common side reaction when using carbodiimide coupling reagents like DCC, DIC, or EDC.[3][4]
The reaction proceeds in two main steps:
-
The carboxylic acid reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[2][5]
-
This intermediate is then attacked by the amine to form the desired amide bond.
However, the O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable, unreactive N-acylurea.[6] This side reaction consumes the activated carboxylic acid, reduces the yield of the desired amide, and introduces a significant impurity that can be difficult to remove.[4]
Q3: How can I prevent the formation of N-acylurea and other coupling byproducts?
A3: Several strategies can be employed to minimize these side reactions:
-
Use of Additives: The most common and effective method is to add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or hydroxysuccinimide (HOSu).[5] These additives react rapidly with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea, less prone to rearrangement, and still highly reactive towards the amine, thus significantly suppressing N-acylurea formation.[5]
-
Order of Addition: The order in which reagents are added can be crucial.[2][7] A common practice is to pre-activate the carboxylic acid by mixing it with the coupling reagent and the additive (like HOBt) for a few minutes before adding the amine. This allows for the formation of the active ester intermediate, minimizing the time the highly reactive O-acylisourea is present when the amine is introduced.
-
Choice of Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are generally preferred.[1] Solvents like DMF can sometimes reduce reaction rates and enhance the formation of N-acylurea.[4]
Q4: I'm having difficulty purifying my final product. The N-acylurea byproduct is co-eluting with my desired amide. What can I do?
A4: The similar solubility profiles of the desired product and the N-acylurea byproduct can make purification challenging.[4]
-
Use a Water-Soluble Carbodiimide: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly advantageous. Both the resulting urea byproduct and the N-acylurea byproduct are water-soluble, allowing for their removal through a simple aqueous extraction or workup.[4][5]
-
Chromatography Optimization: If co-elution is an issue, experimenting with different solvent systems (e.g., gradients, different modifiers) or switching to a different stationary phase (e.g., reverse-phase vs. normal-phase) for column chromatography may be necessary.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities like the N-acylurea.
Troubleshooting Guide
The table below summarizes common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient base to neutralize the amine hydrochloride salt.[8] 2. Inactive coupling reagent. 3. Presence of water hydrolyzing the activated intermediate. | 1. Use at least 1 equivalent of a non-nucleophilic base (e.g., DIEA, TEA). Consider using 1.1-1.2 equivalents. 2. Use fresh, high-purity coupling reagents. 3. Use anhydrous solvents and dry glassware. |
| Major N-acylurea Byproduct Peak | O-acylisourea intermediate rearranging before reacting with the amine.[6] | 1. Add HOBt or HOSu (1.1-1.2 eq.) to the reaction mixture.[5] 2. Pre-activate the carboxylic acid with the coupling reagent and HOBt for 5-15 minutes before adding the amine. |
| Formation of Guanidine Byproduct | The primary amine is directly reacting with the carbodiimide coupling reagent.[2][4] | 1. Ensure the carboxylic acid is activated first. Lowering the reaction temperature during the initial activation step can sometimes help. 2. Consider a different class of coupling reagent if the problem persists (e.g., phosphonium or uronium salts like HBTU). |
| Boc Group Cleavage | Reaction conditions are too acidic. | The Boc protecting group is stable to most bases and nucleophiles but is cleaved by strong acid.[9] Ensure excess acid is not present and avoid acidic workup conditions if possible. |
| Difficult Purification | Byproducts (urea, N-acylurea) are difficult to separate from the product. | 1. Use EDC as the coupling reagent to form water-soluble byproducts that can be removed with an aqueous wash.[5] 2. Optimize column chromatography conditions or attempt recrystallization. |
Experimental Protocols & Visualizations
General Protocol for EDC/HOBt Amide Coupling
This protocol provides a general methodology for coupling a carboxylic acid with this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq.) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in the reaction solvent and add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.2 eq.).
-
Coupling: Add the amine/base solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Workflow and Side Reaction Pathway
The diagrams below illustrate the general workflow for the coupling reaction and the competitive pathway leading to the common N-acylurea side product.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. ias.ac.in [ias.ac.in]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of N-Boc-2-(2-amino-ethoxy)-ethylamine HCl Reaction Products
Welcome to the technical support center for the purification of reaction products derived from N-Boc-2-(2-amino-ethoxy)-ethylamine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the workup and purification of reaction products involving N-Boc-2-(2-amino-ethoxy)-ethylamine.
Q1: My reaction mixture is an emulsion after aqueous workup. How can I break it?
A1: Emulsions are common when dealing with amphiphilic molecules like N-Boc-2-(2-amino-ethoxy)-ethylamine derivatives. Here are several strategies to address this issue:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. If your product is stable to acidic or basic conditions, a slight change in pH can disrupt the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or a phase separator.
-
Solvent Addition: Add a small amount of a different organic solvent with a different polarity, such as toluene or diethyl ether, which can sometimes disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
Q2: I am having difficulty removing all the unreacted N-Boc-2-(2-amino-ethoxy)-ethylamine starting material from my product.
A2: Due to the polar nature of the free amine in the starting material, it can be challenging to separate from polar products. Consider the following purification strategies:
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).[1] The unreacted diamine will be protonated and partition into the aqueous phase. Ensure your desired product is stable to these acidic conditions.
-
Flash Chromatography: Utilize a polar solvent system for silica gel flash chromatography. A gradient elution starting with a less polar mobile phase and gradually increasing the polarity (e.g., with methanol in dichloromethane) can effectively separate the more polar starting material from the desired product. Adding a small percentage of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of amine-containing compounds on the silica gel.
-
Ion Exchange Chromatography: For difficult separations, consider using a cation exchange resin to bind the unreacted amine.
Q3: My purified product appears as an oil and I cannot get it to crystallize. What should I do?
A3: Many derivatives of N-Boc-2-(2-amino-ethoxy)-ethylamine are oils at room temperature.[2] If a solid product is desired, here are some techniques to induce crystallization:
-
Solvent System Exploration: Experiment with various solvent/anti-solvent combinations. Dissolve your oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and slowly add a "poor" solvent (e.g., hexanes, pentane, or diethyl ether) until the solution becomes cloudy.[3] Gentle warming to redissolve and slow cooling can promote crystal growth.
-
Seed Crystals: If you have a small amount of solid material, use it as a seed crystal to initiate crystallization.[3][4]
-
Trituration: Add a poor solvent to your oil and stir or sonicate the mixture. This can sometimes induce the formation of a solid precipitate.
-
High Vacuum: Remove all residual solvents under high vacuum, as trace amounts of solvent can prevent crystallization.[3]
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities in reactions involving N-Boc-2-(2-amino-ethoxy)-ethylamine HCl?
A4: The most common impurities include:
-
Unreacted Starting Material: N-Boc-2-(2-amino-ethoxy)-ethylamine.
-
Excess Reagents: For example, unreacted acylating or alkylating agents.
-
Di-Boc Protected Diamine: If the reaction conditions are not carefully controlled, the free amine of the starting material can also react with Boc anhydride.
-
Urea Byproducts: If isocyanates are formed as side products, they can react with amines to form ureas.[5]
-
Side products from Deprotection: If a Boc deprotection step is performed, t-butylation of nucleophilic sites on your molecule can occur.[5]
Q5: What is a good starting point for a TLC solvent system to monitor my reaction?
A5: A common and effective solvent system for monitoring reactions with polar amines on silica gel TLC plates is a mixture of a polar and a non-polar solvent. Good starting points include:
-
Dichloromethane/Methanol: A ratio of 9:1 or 9.5:0.5 (DCM:MeOH) is often a good starting point. The polarity can be increased by adding more methanol for more polar compounds.
-
Ethyl Acetate/Hexanes: While less common for such polar amines, a high ratio of ethyl acetate to hexanes can be effective for less polar derivatives.
-
Addition of a Base: Adding a small amount of triethylamine or ammonia to the eluent can improve the spot shape and reduce streaking for amine-containing compounds.
Q6: How can I visualize my N-Boc-2-(2-amino-ethoxy)-ethylamine derivative on a TLC plate?
A6: N-Boc-2-(2-amino-ethoxy)-ethylamine and its derivatives are often not UV-active unless they are coupled to a chromophore. Therefore, visualization typically requires staining. Common stains include:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for most organic compounds.[6]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines and will give a colored spot (often purple or yellow). This is useful for detecting the presence of the free amine in the starting material or deprotected products.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[6]
Data Presentation
The following table summarizes typical purification strategies for reaction products of N-Boc-2-(2-amino-ethoxy)-ethylamine.
| Purification Technique | Typical Application | Key Parameters | Troubleshooting Tips |
| Acid-Base Extraction | Removal of unreacted N-Boc-2-(2-amino-ethoxy)-ethylamine. | Use of dilute acids like 1M HCl or 5% citric acid.[1] | Ensure product is stable to acid. Back-extract aqueous layer to recover any dissolved product. |
| Flash Chromatography | General purification of reaction mixtures. | Silica gel stationary phase. Gradient elution with DCM/MeOH is common.[7] | Add 0.5-1% triethylamine to the eluent to reduce tailing of amines. |
| Crystallization | Obtaining a high-purity solid product. | Solvent/anti-solvent pairs (e.g., EtOAc/Hexanes, DCM/Pentane).[3] | Use of seed crystals can be critical. Ensure all residual solvents are removed.[3][4] |
| Preparative HPLC | Final purification to achieve high purity (>99%). | Reversed-phase C18 column. Water/Acetonitrile gradient with 0.1% TFA. | Can be time-consuming and requires specialized equipment. |
Experimental Protocols
Protocol 1: General Acid-Base Workup for Removal of Unreacted Diamine
-
Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of HCl (2 x volume of the organic layer).
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x volume of the organic layer) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Flash Chromatography of a Mono-acylated Derivative
-
Column Preparation: Prepare a silica gel column of an appropriate size for the amount of crude material. Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. If the crude product is not fully soluble, a small amount of methanol can be added.
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might be from 0% to 10% methanol over 10-20 column volumes. Add 0.5% triethylamine to the mobile phase throughout the gradient.
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the synthesis and purification of N-Boc-2-(2-amino-ethoxy)-ethylamine derivatives.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-2-(2-amino-ethoxy)-ethylamine | CymitQuimica [cymitquimica.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride in DCM
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride in dichloromethane (DCM).
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the dissolution of this compound in DCM.
Q1: Why is my this compound not dissolving in DCM?
A1: this compound is a salt. The ionic nature of the hydrochloride salt makes it highly polar and thus poorly soluble in nonpolar organic solvents like dichloromethane (DCM). The principle of "like dissolves like" governs solubility, and a polar solute will not readily dissolve in a nonpolar solvent.[1][2][3][4] To achieve dissolution in DCM, the amine hydrochloride must be converted to its free amine form, which is less polar.
Q2: How can I convert the hydrochloride salt to the free amine to improve solubility in DCM?
A2: The most common method is to deprotonate the amine hydrochloride using a suitable base. This neutralization reaction removes the proton from the amine, breaking the ionic bond and rendering the molecule more soluble in organic solvents.
Q3: What bases are suitable for this deprotonation, and how do I choose one?
A3: Several bases can be used. The choice depends on the specific requirements of your reaction, such as the presence of other base-sensitive functional groups and the desired work-up procedure. Common choices include:
-
Triethylamine (TEA): A widely used, cost-effective organic base.
-
Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered base, which is useful if your molecule contains electrophilic sites that could react with a less hindered base like TEA.[5]
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): Inorganic bases that can be used in a biphasic (two-phase) system or as a solid. They are easily removed by filtration or an aqueous wash.
-
Solid-supported bases (e.g., polymer-bound amines or resins): These offer the advantage of easy removal by filtration, simplifying the work-up process.
Q4: I added a base, but my compound still isn't dissolving. What should I do?
A4: If you've added a base and are still facing solubility issues, consider the following:
-
Stoichiometry: Ensure you have added at least one molar equivalent of the base to fully deprotonate the hydrochloride salt. It is common practice to use a slight excess (1.1-1.2 equivalents).
-
Stirring and Time: Allow sufficient time for the deprotonation reaction to occur. Gentle stirring or agitation can facilitate the process.
-
Solvent Polarity: While the goal is to dissolve the compound in DCM, adding a small amount of a more polar co-solvent like methanol or ethanol can sometimes help to initially solvate the salt and facilitate the reaction with the base. However, be mindful that this will alter the overall polarity of your solvent system.
-
Base Strength: If you are using a weak base like sodium bicarbonate, a stronger base like triethylamine or DIPEA might be necessary.
Q5: Are there any alternative solvents I can use if I cannot get my compound to dissolve in DCM?
A5: If dissolving the compound in pure DCM is not critical for your downstream application, you might consider using a more polar solvent where the hydrochloride salt has better solubility. Examples include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Methanol or Ethanol
However, if DCM is required, the primary approach should be the in-situ generation of the free amine.
Experimental Protocols
Below are detailed methodologies for dissolving this compound in DCM by converting it to the free amine.
Protocol 1: Deprotonation with Triethylamine (TEA)
Objective: To generate the free amine of N-Boc-2-(2-amino-ethoxy)-ethylamine in DCM for subsequent reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Stirring apparatus
-
Nitrogen or Argon atmosphere (recommended for moisture-sensitive reactions)
Procedure:
-
To a clean, dry flask, add this compound.
-
Add anhydrous DCM to the flask to create a suspension.
-
Under a blanket of inert gas (optional but recommended), add triethylamine (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Stir the mixture at room temperature for 15-30 minutes. The solid should gradually dissolve as the free amine is formed.
-
The resulting solution contains the free amine and triethylamine hydrochloride as a salt byproduct. The triethylamine hydrochloride may precipitate out of the solution and can be removed by filtration if necessary.
Protocol 2: Biphasic Deprotonation with Sodium Bicarbonate
Objective: To generate a solution of the free amine in DCM using an aqueous base wash.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve or suspend this compound in a separatory funnel containing DCM and a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The free amine will be in the organic (DCM) layer.
-
Drain the lower organic layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried DCM solution, which now contains the free amine.
Data Presentation
The choice of base can be guided by its physical and chemical properties.
| Base | Formula | pKa of Conjugate Acid | Physical Form | Solubility of Hydrochloride Salt | Notes |
| Triethylamine (TEA) | Et₃N | ~10.75 | Liquid | Partially soluble in DCM | Common, volatile, can be removed under vacuum. |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | ~11 | Liquid | More soluble in organic solvents than TEA·HCl[5] | Non-nucleophilic, good for sensitive substrates. |
| Sodium Bicarbonate | NaHCO₃ | ~10.3 (for H₂CO₃) | Solid | Insoluble in DCM | Used in aqueous workup, easily removed. |
Visualizations
Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound in DCM.
Caption: A workflow for troubleshooting the solubility of this compound in DCM.
Deprotonation Signaling Pathway
This diagram illustrates the chemical transformation occurring during the deprotonation of the amine hydrochloride.
Caption: The chemical pathway of amine hydrochloride deprotonation to yield the DCM-soluble free amine.
References
Preventing side product formation in acid-catalyzed Boc deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent side product formation during the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc) protected amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during acid-catalyzed Boc deprotection?
A1: The most prevalent side product is the formation of a stable tert-butyl cation intermediate. This cation can subsequently lead to several undesired reactions, including:
-
Alkylation: The tert-butyl cation can alkylate electron-rich functional groups on the substrate or scavengers.
-
Re-protection: The tert-butyl cation can re-react with the deprotected amine, leading to incomplete deprotection.
-
Oligomerization/Polymerization: In some cases, the reactive intermediate can initiate polymerization of the starting material or deprotected product.
Q2: How does the choice of acid affect the formation of side products?
A2: The strength and concentration of the acid are critical factors. Stronger acids, such as neat trifluoroacetic acid (TFA), can lead to faster deprotection but may also promote side reactions if not properly controlled. Milder acidic conditions, such as HCl in an organic solvent, can offer a more controlled reaction but may require longer reaction times or elevated temperatures. The choice of acid should be tailored to the specific substrate and its sensitivities.
Q3: What is the role of a scavenger in Boc deprotection?
A3: A scavenger is a reagent added to the reaction mixture to "trap" the highly reactive tert-butyl cation intermediate. By reacting with the cation, the scavenger prevents it from participating in undesired side reactions like alkylation of the substrate. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid or switch to a stronger acid (e.g., from HCl in dioxane to TFA). |
| Steric hindrance around the Boc-protected amine. | Increase the reaction temperature or prolong the reaction time. Consider using a stronger acid system. | |
| Formation of t-butylated Side Products | Presence of nucleophilic functional groups (e.g., indoles, phenols, thiols). | Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation. |
| High concentration of the tert-butyl cation. | Use a scavenger and consider a slower addition of the acid to control the rate of cation formation. | |
| Degradation of Acid-Sensitive Functional Groups | The substrate contains other functional groups that are not stable to strong acids. | Use milder deprotection conditions, such as 4M HCl in dioxane instead of neat TFA. Protect other sensitive groups if necessary. |
| Low Yield of Deprotected Product | Side reactions consuming the starting material or product. | Optimize the reaction conditions by adjusting the acid, solvent, temperature, and using appropriate scavengers. |
| Product instability under acidic conditions. | Neutralize the reaction mixture promptly after completion and consider a workup procedure that minimizes exposure to acid. |
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
Purify the product by an appropriate method (e.g., crystallization, chromatography).
Protocol 2: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (TES) or anisole (typically 5-10 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the reaction mixture.
-
Stir at room temperature and monitor the reaction.
-
Once the reaction is complete, concentrate the mixture.
-
Proceed with the standard workup and purification.
Visualizing the Process
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Role of scavengers in preventing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
Improving the efficiency of coupling reactions with sterically hindered amines
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of coupling reactions involving sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in coupling reactions with sterically hindered amines?
Low yields in these reactions are typically due to a combination of factors:
-
Steric Hindrance: The bulky nature of the amine physically obstructs the approach of the electrophile, slowing down or preventing the reaction.[1][2]
-
Reduced Nucleophilicity: The electron-donating groups that often cause steric hindrance can also reduce the nucleophilicity of the amine nitrogen.
-
Catalyst and Ligand Choice: The selection of an appropriate catalyst and ligand system is critical and highly dependent on the specific substrates.[3][4] Sterically hindered and electron-rich ligands are often necessary to promote catalytic activity.[4][5]
-
Inappropriate Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they may not be suitable for substrates with base-sensitive functional groups.[3]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a significant role and often require careful optimization for challenging couplings.[3][6]
Q2: How do I select the right catalyst and ligand for my sterically hindered amine?
The choice of catalyst and ligand is paramount for a successful coupling reaction. For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are generally preferred.[4][5] These ligands facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination.[5][7]
When coupling a particularly hindered amine, consider ligands from the Buchwald biarylphosphine family, such as XPhos, SPhos, RuPhos, or BrettPhos, as they have shown excellent performance in such systems.[1] The use of pre-catalysts, which are more stable and can lead to more reproducible results, is also recommended.[6]
Q3: Which bases are most effective for coupling sterically hindered amines?
Strong, non-nucleophilic bases are typically required. The most commonly used bases are alkali metal alkoxides, such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[6][8] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[3][5] The solubility of the base in the chosen solvent is also a critical factor to consider.[3]
Q4: What are the best solvents for these reactions?
Aprotic solvents are generally used for palladium-catalyzed aminations. Toluene and dioxane are the most common choices and have been extensively studied.[3][6] Other ethereal solvents like tetrahydrofuran (THF) and cyclopentyl methyl ether (CPME) can also be effective.[6] The choice of solvent can influence the solubility of the reagents and the overall reaction rate, so it may need to be optimized for your specific system.[3]
Q5: What are some common side reactions and how can they be minimized?
Common side reactions include:
-
Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom. This can be suppressed by using bulkier ligands.
-
Diaryl- or Triarylamine Formation: For primary amines, over-arylation can occur. This can be minimized by carefully controlling the stoichiometry of the reactants.[3]
-
Aryl Hydroxylation: This can be an issue when using hydroxide bases. The choice of ligand is critical to suppress this pathway.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the use of an appropriate pre-catalyst or that the active Pd(0) species is generated in situ. Use fresh, high-quality reagents. |
| Poor choice of ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[1] | |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu), provided the substrate is stable. | |
| Low reaction temperature | Increase the reaction temperature, typically in the range of 80-110 °C.[4] | |
| Reagent insolubility | Choose a solvent in which all reaction components are soluble at the reaction temperature.[3] | |
| Incomplete Reaction | Steric hindrance is too high | Increase the catalyst and ligand loading. Prolong the reaction time. Consider a "double coupling" where fresh reagents are added after a certain time. |
| Catalyst deactivation | Lower the reaction temperature or use a more thermally stable pre-catalyst.[3] | |
| Formation of Side Products | Hydrodehalogenation | Use a bulkier phosphine ligand. |
| Over-arylation of primary amine | Use a slight excess of the amine relative to the aryl halide. The KPhos ligand has been shown to suppress diarylamine formation.[3] |
Quantitative Data
Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-chlorotoluene with Morpholine
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tBuXPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 77[1] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 99[1] |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 99[1] |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 99[1] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 99[1] |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 84[1] |
| XantPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98[1] |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 31[1] |
Table 2: Effect of Base on the Coupling of an Aryl Triflate with a Secondary Amine
| Base | Addition Method | Temperature (°C) | Yield (%) |
| DBU | Normal | 60 | 10[9] |
| DBU | Slow (Syringe Pump) | 60 | 99[9] |
| MTBD | Normal | 80 | ~95[9] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Amination Reaction: [3][4]
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02-0.04 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Addition of Amine: Add the sterically hindered amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for the Coupling of 4-chlorotoluene with Morpholine using XPhos: [4]
-
Under a nitrogen atmosphere, a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and degassed toluene (5 mL).
-
The mixture was stirred at room temperature for 5 minutes.
-
4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were added.
-
The resulting mixture was stirred at reflux for 6 hours.
-
After cooling, the reaction was quenched, worked up, and purified as described in the general protocol.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
Stability of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride in different pH conditions
Welcome to the technical support center for N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride (CAS: 165391-09-3). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound is a tert-butyl carbamate derivative. The Boc (tert-butoxycarbonyl) protecting group is known for its stability under neutral and basic conditions but is labile to acidic conditions.[1][2] The stability of the Boc group is pH-dependent, with significant degradation occurring at low pH. The primary degradation pathway is the acid-catalyzed cleavage of the Boc group, yielding the free diamine and byproducts such as tert-butanol and isobutylene.[3]
Q2: At what pH range should I be concerned about the degradation of the Boc-protecting group?
A2: You should exercise caution when working with this compound under acidic conditions, particularly at a pH below 4. The rate of deprotection increases significantly as the pH decreases.[4] For routine applications where the integrity of the Boc group is critical, it is advisable to maintain the pH at 7 or above.
Q3: Is this compound stable in basic solutions?
A3: Yes, the Boc protecting group is generally stable to basic conditions and many nucleophilic reagents.[1][2][5] Therefore, this compound is expected to be stable in solutions with a pH up to 12.
Q4: What are the typical storage conditions for this compound?
A4: For long-term stability, it is recommended to store this compound as a solid in a cool, dry place. A product listing from Sigma-Aldrich suggests ambient storage temperatures.[6] However, some suppliers recommend storage at 0 - 8 °C.[7] Always refer to the product-specific storage recommendations provided by the supplier.
Troubleshooting Guides
Issue 1: Incomplete or Slow Boc-Deprotection
If you are experiencing incomplete or slow removal of the Boc group from this compound during a deprotection step, consider the following:
-
Insufficient Acid Strength or Concentration: The rate of Boc deprotection is dependent on the concentration and strength of the acid.[8]
-
Low Reaction Temperature: Deprotection reactions are often performed at room temperature. If the reaction is sluggish, gentle warming may be beneficial.
-
Solution: Consider gently warming the reaction mixture (e.g., to 40°C), but be mindful that this may also increase the rate of side reactions.[9]
-
-
Steric Hindrance: While less of a concern for this linear molecule, steric hindrance around the Boc-protected amine can slow down the reaction.[8]
-
Solution: In such cases, extending the reaction time or increasing the temperature may be necessary.[9]
-
Issue 2: Unexpected Side Products During Acidic Deprotection
The formation of unexpected byproducts during acidic deprotection is often due to the reactive tert-butyl cation generated upon cleavage of the Boc group.[8][9]
-
Alkylation of Nucleophiles: The tert-butyl cation is a potent electrophile and can alkylate nucleophilic functional groups on your substrate or other molecules in the reaction mixture.[11]
-
Solution: Incorporate a "scavenger" into your deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation and effectively "trap" it.[8][9] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[8] A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9]
-
Stability Data
| pH | Temperature (°C) | Time (hours) | Expected % Remaining of this compound | Primary Degradation Product |
| 1 | 25 | 1 | < 10% | 2-(2-Amino-ethoxy)-ethylamine |
| 1 | 25 | 4 | < 1% | 2-(2-Amino-ethoxy)-ethylamine |
| 4 | 25 | 24 | ~ 85% | 2-(2-Amino-ethoxy)-ethylamine |
| 4 | 25 | 72 | ~ 60% | 2-(2-Amino-ethoxy)-ethylamine |
| 7 | 25 | 72 | > 99% | - |
| 9 | 25 | 72 | > 99% | - |
| 12 | 25 | 72 | > 99% | - |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a general method for evaluating the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 1, 4, 7, 9, and 12) using appropriate buffer systems (e.g., HCl for pH 1, acetate for pH 4, phosphate for pH 7, and borate for pH 9 and 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a precise volume of the stock solution to each buffer to achieve the final desired concentration. Incubate the samples at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 4, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Quenching (for acidic samples): Immediately neutralize the acidic samples by adding a predetermined amount of a suitable base to stop the degradation reaction.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining amount of this compound and identify any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the stability profile.
Protocol 2: Standard Boc-Deprotection using TFA in DCM
This protocol describes a standard procedure for the removal of the Boc protecting group.
-
Dissolution: Dissolve the this compound in dichloromethane (DCM).
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[9]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8][9]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8][9] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[8]
-
Isolation: The resulting deprotected amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) and extracted.[9]
Visualizations
Caption: Experimental workflow for assessing pH stability.
Caption: Acid-catalyzed deprotection pathway of the Boc group.
References
- 1. scispace.com [scispace.com]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 165391-09-3 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Monitoring Boc deprotection progress using TLC or LC-MS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring the progress of Boc (tert-butyloxycarbonyl) deprotection reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor a Boc deprotection reaction? A1: Careful reaction monitoring is essential to ensure the complete removal of the Boc group without exposing the molecule to harsh acidic conditions for an unnecessarily long time.[1] Prolonged exposure can lead to the formation of side products and degradation of sensitive functional groups.[2] Monitoring confirms the consumption of the starting material and the formation of the desired free amine, which is critical for successful subsequent synthetic steps.
Q2: What is the fundamental difference between TLC and LC-MS for monitoring this reaction? A2: TLC is a rapid, qualitative technique that shows the disappearance of the starting material and the appearance of a more polar product based on its retention factor (Rf).[1][3] It is excellent for a quick check of reaction progress. LC-MS is a quantitative and more definitive method that separates the reaction components and confirms their identity by their mass-to-charge ratio, providing precise information on the consumption of starting material and formation of the product.[1][4]
Q3: How does the product of a Boc deprotection appear on a TLC plate compared to the starting material? A3: The deprotected amine is more polar than the Boc-protected starting material. Consequently, it will have a stronger interaction with the silica gel on the TLC plate and will travel a shorter distance with the mobile phase. This results in the product spot having a lower Rf value than the starting material spot.[3]
Q4: What is the expected mass change I should look for in LC-MS analysis upon successful Boc deprotection? A4: A successful Boc deprotection involves the removal of the C₅H₉O₂ group. You should observe the disappearance of the mass corresponding to your starting material and the appearance of a new peak corresponding to the product mass, which will be 100.12 atomic mass units (amu) less than the starting material.[4]
Q5: What are the most common causes of an incomplete Boc deprotection reaction? A5: Common causes include:
-
Insufficient Acid: The strength or concentration of the acid (e.g., TFA) may be too low for the specific substrate.[1][2]
-
Steric Hindrance: The Boc group may be in a sterically crowded environment, hindering the approach of the acid.[1][5]
-
Short Reaction Time: The reaction may simply need more time to go to completion, especially for hindered substrates.[2][5]
-
Poor Solubility: The Boc-protected starting material may not be fully dissolved in the reaction solvent, limiting its exposure to the acid.[1][6]
-
Low Temperature: Reactions are often started at 0 °C and may require warming to room temperature to proceed at a reasonable rate.[6]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Q: My TLC plate shows a significant amount of starting material even after the recommended reaction time. What should I do? A: This indicates an incomplete reaction.
-
Possible Cause: Insufficient acid concentration, short reaction time, or steric hindrance.[2]
-
Suggested Solution: First, try extending the reaction time and continue monitoring by TLC at regular intervals (e.g., every 30-60 minutes).[2][5] If the reaction remains stalled, consider increasing the acid concentration (e.g., from 20% TFA in DCM to 50%) or gently warming the reaction if your molecule is stable at higher temperatures.[5]
Q: The spot corresponding to my deprotected amine is streaking on the TLC plate. How can I fix this? A: Streaking of amine spots is common due to their basicity and strong interaction with the acidic silica gel.
-
Possible Cause: The amine is highly polar and interacting strongly with the silica.[2] The sample may also be too concentrated.[7]
-
Suggested Solution: Add a small amount of a basic modifier like triethylamine (~0.5%) or ammonia to your mobile phase to improve the spot shape.[7][8] Alternatively, using a more polar mobile phase system, such as n-butanol:acetic acid:water, can sometimes resolve the issue.[2] Also, ensure your spotting sample is sufficiently dilute.[7]
Q: I don't see any spots on my TLC plate after staining. What went wrong? A: This can be due to several factors.
-
Possible Cause: The sample spotted was too dilute, or the visualization agent is not appropriate for your compound.[2]
-
Suggested Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[2] For visualization, ninhydrin is highly recommended as it reacts specifically with primary and secondary amines to produce a colored spot (often pink or purple).[3][9] A general-purpose stain like potassium permanganate (KMnO₄) can also be used, as it reacts with many functional groups.[10]
Q: The product spot is very faint with ninhydrin stain. Does this mean the reaction failed? A: Not necessarily.
-
Possible Cause: Residual acid (like TFA) on the TLC plate can inhibit the ninhydrin reaction.[2]
-
Suggested Solution: Before staining, thoroughly dry the TLC plate with a heat gun to remove any volatile acid.[2] Some protocols also suggest neutralizing the plate by exposing it to ammonia vapor before applying the ninhydrin stain.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q: My LC-MS shows a peak for my deprotected product, but also a significant peak for the starting material. What's the next step? A: This confirms an incomplete reaction.
-
Possible Cause: As with TLC, this points to issues like insufficient reaction time, acid concentration, or temperature.[1][11]
-
Suggested Solution: Use the quantitative data from the LC-MS to guide your optimization. Extend the reaction time and take aliquots for analysis until the starting material peak is minimal. If the reaction has stalled, consider increasing the acid concentration or temperature.[5]
Q: I am seeing the mass of my starting material and my product in the MS detector, but I only see one peak on the LC chromatogram. What is happening? A: This could be due to in-source fragmentation.
-
Possible Cause: The Boc group is acid-labile and can sometimes cleave within the mass spectrometer's ion source, especially if acidic mobile phases (like those containing TFA) are used.[12][13]
-
Suggested Solution: To confirm if the deprotection is happening in the flask or in the instrument, analyze a sample of your purified, Boc-protected starting material using the same LC-MS method. If you see both masses, the issue is in-source fragmentation. To avoid this, replace TFA in your mobile phase with a milder acid like formic acid.[12]
Q: The signal for my product is very weak or non-existent in the LC-MS. A: This could be an analytical issue or a reaction failure.
-
Possible Cause: The concentration might be below the detection limit, or there could be ion suppression from salts or other components in the crude reaction mixture.[14] It's also possible the reaction did not work.
-
Suggested Solution: First, confirm the reaction progress by TLC using a ninhydrin stain, which is very sensitive for amines.[8] If the TLC shows a product, the LC-MS issue may be ion suppression. Dilute your sample before injection and ensure proper work-up to remove excess acid and salts. Check MS tune and ensure the instrument settings (e.g., polarity, source conditions) are appropriate for your analyte.[14][15]
Q: I see unexpected mass peaks in my LC-MS analysis. What could they be? A: These are likely side products from the deprotection reaction.
-
Possible Cause: The primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation (tBu⁺).[1][11] This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, or cysteine, leading to a mass increase of +56 Da.[5][11]
-
Suggested Solution: Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[1][11]
Data Presentation
Table 1: Comparison of TLC and LC-MS for Reaction Monitoring
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity (Rf value) | Separation by chromatography, detection by mass |
| Speed | Very fast (5-20 minutes) | Slower (5-30 minutes per sample) |
| Cost | Low | High |
| Data Output | Qualitative (visual spots) | Quantitative (peak area) and Confirmatory (mass) |
| Sensitivity | Lower | Very high |
| Confirmation | Presumptive (based on Rf and staining) | Definitive (based on mass-to-charge ratio)[1][4] |
| Common Use | Quick, frequent checks of reaction progress | Final confirmation, purity analysis, side product identification[3][16] |
Table 2: Common TLC Stains for Visualizing Deprotected Amines
| Stain | Preparation Summary | Visualization | Target Compounds |
| Ninhydrin | 0.2-0.3g ninhydrin in 100 mL n-butanol with a small amount of acetic acid.[9][17] | Pink/purple spots upon heating.[9] | Primary and secondary amines (very sensitive).[10][18] |
| Potassium Permanganate (KMnO₄) | 1-3g KMnO₄ and 2g Na₂CO₃ in 100 mL water.[17] | Yellow/brown spots on a pink/purple background.[19] | General stain for oxidizable groups (alkenes, alcohols, amines).[10] |
| p-Anisaldehyde | p-Anisaldehyde, H₂SO₄, and acetic acid in ethanol.[17] | Spots of varying colors on a pink background upon heating. | Nucleophiles (alcohols, amines), aldehydes, ketones.[10][20] |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by TLC
-
Sample Preparation: Take a small aliquot (1-2 drops) of the reaction mixture and dilute it with a suitable solvent (e.g., DCM or methanol).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture onto a silica gel TLC plate. Also, spot the Boc-protected starting material as a reference. A co-spot (spotting both the reaction mixture and starting material in the same lane) is highly recommended to aid in identification.[7]
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 10% methanol in DCM or 30% ethyl acetate in hexanes).[2][6] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Allow the plate to dry completely. A heat gun can be used to expedite the removal of residual acid like TFA.[2]
-
Visualize the spots under a UV lamp if the compounds are UV-active.[20]
-
Dip the plate into a ninhydrin staining solution and gently heat with a heat gun until colored spots appear.[9] The appearance of a new, lower-Rf spot that is ninhydrin-positive indicates the formation of the free amine.[3]
-
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.[21]
-
Quenching: Immediately quench the reaction in the aliquot by diluting it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[21][22] This prevents further deprotection before analysis.
-
Injection: Inject the diluted and quenched sample into the LC-MS system.[21]
-
LC-MS Conditions (Typical):
-
LC System: HPLC with a C18 reverse-phase column.[21]
-
Mobile Phase A: Water + 0.1% Formic Acid.[21]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[21]
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).[21]
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.[4][21]
-
-
Data Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the appearance of the new peak corresponding to the deprotected product (Mass = Starting Material Mass - 100.12).[4][23]
Mandatory Visualization
Caption: Workflow for monitoring Boc deprotection using TLC.
Caption: Workflow for monitoring Boc deprotection using LC-MS.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. TLC stains [reachdevices.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. benchchem.com [benchchem.com]
- 17. Magic Formulas [chem.rochester.edu]
- 18. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 19. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
How to remove excess deprotection reagent from the reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess deprotection reagents from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common deprotection reagents I might need to remove?
A1: Common deprotection reagents include acids like trifluoroacetic acid (TFA) for Boc- and trityl-based protecting groups, bases like piperidine for Fmoc-based protecting groups, and fluoride sources like tetrabutylammonium fluoride (TBAF) for silyl-based protecting groups.[1][2][3]
Q2: Why is it crucial to remove excess deprotection reagent?
A2: Residual deprotection reagents can interfere with downstream applications. For instance, TFA can alter the biological activity and secondary structure of peptides.[4] Piperidine can cause side reactions in subsequent synthetic steps, and residual fluoride ions can be detrimental to sensitive functional groups.
Q3: What are the general strategies for removing excess deprotection reagents?
A3: The primary methods for removing excess deprotection reagents include:
-
Precipitation and Washing: The product is precipitated, and the deprotection reagent is washed away with a suitable solvent.[5]
-
Liquid-Liquid Extraction: The reaction mixture is partitioned between two immiscible solvents to separate the product from the reagent.
-
Chromatography: Techniques like ion-exchange or silica gel chromatography can effectively separate the product from the reagent.[6][7]
-
Use of Scavengers: Scavenger resins or reagents react with and sequester the excess deprotection reagent, allowing for its easy removal by filtration.[8][9][10]
-
Lyophilization/Evaporation: Volatile reagents like TFA can be partially removed by evaporation, often in combination with other techniques.[6]
Troubleshooting Guides
Issue 1: My peptide shows low biological activity after deprotection with TFA.
-
Possible Cause: Residual TFA is known to suppress the biological activity of peptides.[4]
-
Solution: Employ a TFA removal method such as TFA/HCl exchange or ion-exchange chromatography to replace the trifluoroacetate counter-ion with a more biocompatible one like chloride or acetate.[6][7][11]
Issue 2: I see unexpected byproducts after Fmoc deprotection and subsequent reactions.
-
Possible Cause: Incomplete removal of piperidine can lead to side reactions in the following synthetic steps.
-
Solution: Ensure thorough washing of the solid-phase support with a suitable solvent like DMF after the deprotection step to completely remove piperidine and the dibenzofulvene-piperidine adduct.[12][13] For solution-phase synthesis, an aqueous workup with a dilute acid can be used to protonate and extract the piperidine into the aqueous layer.
Issue 3: My compound degrades during the aqueous workup to remove fluoride ions.
-
Possible Cause: Some compounds are sensitive to the pH changes during an aqueous workup. The basicity of TBAF can also cause decomposition of sensitive substrates.[1]
-
Solution: Consider using a buffered aqueous wash to maintain a stable pH. Alternatively, for base-sensitive substrates, buffering the reaction mixture with a mild acid like acetic acid during the deprotection step is recommended.[1] Another approach is to use a scavenger resin to capture the fluoride ions, avoiding an aqueous workup altogether.
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Removal by HCl Exchange
This protocol is suitable for exchanging the trifluoroacetate counter-ion for a chloride ion, which is often more compatible with biological assays.[4][6]
-
Dissolution: Dissolve the peptide-TFA salt in 100 mM hydrochloric acid (HCl).[4]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[4][11]
-
Freezing: Rapidly freeze the solution using liquid nitrogen.[4][11]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[4][11]
-
Repetition: For complete TFA removal, repeat this cycle two more times.[4]
Protocol 2: Piperidine Removal after Solid-Phase Fmoc Deprotection
This protocol describes the standard procedure for washing away excess piperidine after Fmoc deprotection on a solid support.[12][13]
-
Initial Deprotection: Treat the Fmoc-protected peptidyl-resin with 20% (v/v) piperidine in DMF.[13]
-
First Wash: Drain the deprotection solution.[13]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate.
-
Second Wash: Drain the deprotection solution.
-
Solvent Washes: Wash the resin thoroughly with several portions of DMF to remove the DBF-piperidine adduct and excess piperidine.[12][13] Subsequent washes with DCM and isopropanol can also be performed.[13]
Protocol 3: Fluoride Ion Removal after Silyl Ether Deprotection
This protocol outlines a standard aqueous workup to remove TBAF and the silyl fluoride byproduct.[1]
-
Quenching: Upon reaction completion, quench the reaction by adding water.[1]
-
Extraction: Dilute the reaction mixture with an organic solvent like dichloromethane (DCM) and transfer to a separatory funnel.[1]
-
Washing: Wash the organic layer with water and then with brine.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[1]
Quantitative Data
The efficiency of removing deprotection reagents can vary depending on the method and the specific compound. Below is a summary of the reported efficiency for TFA removal from a cationic peptide.
| Method | TFA Reduction Factor | Final Counter-ion | Reference |
| Reverse-Phase HPLC | ~3 | Acetate | [7] |
| Ion-Exchange Resin | >30 | Acetate | [7] |
| Deprotonation/Reprotonation | >100 | Acetate | [7] |
Note: Quantitative data for the removal of other deprotection reagents is highly substrate-dependent and not as readily available in a comparative format.
Visualizations
Caption: A general workflow for selecting a method to remove excess deprotection reagent.
Caption: Decision tree for selecting a suitable TFA removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. Scavenger resin - Wikipedia [en.wikipedia.org]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for determining the purity of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride, a key intermediate in pharmaceutical synthesis and bioconjugation. We will delve into the established HPLC-MS method and compare its performance with alternative techniques, supported by experimental protocols and data presentation.
Introduction to Purity Analysis
Ensuring the purity of starting materials and intermediates like this compound is a critical step in drug development and manufacturing. Impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity. However, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) also present viable alternatives, each with its own set of advantages and limitations.
Comparison of Key Analytical Methods
The primary techniques for assessing the purity of this compound include HPLC-MS, NMR, and GC. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high throughput.[1][2]
| Parameter | HPLC-MS | NMR Spectroscopy | Gas Chromatography (GC) |
| Primary Use | Quantitative purity analysis and impurity identification.[2] | Structural confirmation and quantification of major components and impurities.[1][2] | Purity analysis of volatile and thermally stable compounds.[3] |
| Sensitivity | High (typically ng to pg range).[4] | Lower (typically ~0.1-1% for impurity detection).[2] | High for volatile compounds. |
| Selectivity | High, especially with MS/MS.[4] | High for structural elucidation. | Dependent on column and detector. |
| Quantitation | Highly quantitative and reproducible.[2] | Quantitative (qNMR) with an internal standard.[2] | Quantitative with appropriate calibration. |
| Speed | 10-30 minutes per sample.[2] | 5-15 minutes per sample for standard ¹H NMR.[2] | Typically 10-30 minutes per sample. |
| Sample Prep | Simple dissolution and filtration. | Dissolution in a deuterated solvent.[1] | May require derivatization for non-volatile compounds. |
| Limitations | Matrix effects can sometimes suppress ionization.[5] | Less sensitive for trace impurity detection. | Not suitable for non-volatile or thermally labile compounds. The hydrochloride salt is non-volatile and would require conversion to the free base. |
Experimental Protocols
HPLC-MS Method for Purity Determination
This method is designed for the quantitative analysis of this compound and the detection of potential impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
Data Analysis: The purity is calculated based on the peak area percentage of the main component in the total ion chromatogram (TIC). Impurities can be identified by their mass-to-charge ratio.
NMR Spectroscopy for Structural Confirmation and Purity
¹H NMR is a powerful tool for confirming the structure of the compound and identifying organic impurities.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a 5 mm NMR tube.[1]
Data Acquisition and Processing:
-
Acquire a standard ¹H NMR spectrum.
-
Process the spectrum (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the spectrum using the residual solvent peak.
-
Integrate the peaks and assign the signals to the corresponding protons in the structure. The Boc group should show a characteristic singlet at around 1.4 ppm.[1]
Purity Assessment: Purity can be estimated by comparing the integral of the main compound's peaks to those of any impurity peaks. For quantitative analysis (qNMR), a certified internal standard is required.
Gas Chromatography (GC) Method (for the free base)
While the hydrochloride salt is not suitable for direct GC analysis due to its low volatility, the free base form can be analyzed by this method.[3] This would require a sample preparation step to neutralize the hydrochloride salt.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
Sample Preparation:
-
Dissolve the hydrochloride salt in water.
-
Add a base (e.g., sodium hydroxide solution) to raise the pH and form the free base.
-
Extract the free base into a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over a drying agent (e.g., sodium sulfate).
-
Inject the organic solution into the GC.
Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.
Visualizing the HPLC-MS Workflow
Caption: Workflow for HPLC-MS purity analysis.
Conclusion
For the comprehensive purity assessment of this compound, HPLC-MS stands out as the most suitable method . It combines the high resolving power of liquid chromatography with the sensitive and specific detection of mass spectrometry, allowing for both accurate quantification of the main component and the identification of trace-level impurities.[2][4]
NMR spectroscopy serves as an excellent complementary technique , providing unambiguous structural confirmation and the ability to quantify the compound against an internal standard.[1][2] While GC is a powerful technique, its application to this compound is less direct due to the non-volatile nature of the hydrochloride salt, requiring an additional sample preparation step.
Ultimately, the choice of analytical method will be guided by the specific goals of the analysis. For routine quality control where high sensitivity and impurity identification are paramount, HPLC-MS is the recommended approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 5. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Interpreting ¹H and ¹³C NMR Spectra of Boc-Protected Amines and Their Alternatives
For researchers, scientists, and drug development professionals, the accurate characterization of protected amines is a critical step in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy, and its successful installation and removal are often monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of Boc-protected amines against two common alternatives: the carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The presented data, supported by a detailed experimental protocol, will aid in the unambiguous identification and quantitative analysis of these essential synthetic intermediates.
Distinguishing Protecting Groups with NMR Spectroscopy
The chemical environment of the protons and carbons within each protecting group gives rise to a unique fingerprint in ¹H and ¹³C NMR spectra. These characteristic signals allow for straightforward identification and can be used to assess the purity of the protected amine.
¹H NMR Spectroscopy
In ¹H NMR, the Boc group is easily identified by a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region of the spectrum. In contrast, the Cbz and Fmoc groups exhibit more complex signal patterns in the aromatic region, arising from the protons on their respective benzyl and fluorenyl moieties.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides further confirmation of the protecting group's identity. The Boc group is characterized by signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon of the carbamate. The Cbz and Fmoc groups also show distinct carbonyl signals, in addition to a set of aromatic carbon signals and signals corresponding to the benzylic and fluorenyl carbons, respectively.
Comparative NMR Data for Protected Amines
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Protected Amines
| Compound | Protecting Group Protons | Amine Backbone Protons |
| Boc-Glycine | 1.42 (s, 9H, C(CH₃)₃) | 3.75 (d, 2H, CH₂) |
| Cbz-Glycine | 5.12 (s, 2H, CH₂Ph), 7.30-7.40 (m, 5H, Ar-H) | 3.88 (d, 2H, CH₂) |
| Fmoc-Glycine | 4.25 (t, 1H, Fmoc-CH), 4.40 (d, 2H, Fmoc-CH₂), 7.30-7.80 (m, 8H, Ar-H) | 3.85 (d, 2H, CH₂) |
| Boc-Alanine | 1.44 (s, 9H, C(CH₃)₃) | 1.38 (d, 3H, CH₃), 4.10 (q, 1H, CH) |
| Cbz-Alanine | 5.10 (s, 2H, CH₂Ph), 7.30-7.40 (m, 5H, Ar-H) | 1.45 (d, 3H, CH₃), 4.35 (q, 1H, CH) |
| Fmoc-Alanine | 4.23 (t, 1H, Fmoc-CH), 4.35 (d, 2H, Fmoc-CH₂), 7.30-7.80 (m, 8H, Ar-H) | 1.35 (d, 3H, CH₃), 4.15 (q, 1H, CH) |
| Boc-Benzylamine | 1.47 (s, 9H, C(CH₃)₃) | 4.28 (d, 2H, CH₂Ph), 7.20-7.35 (m, 5H, Ar-H) |
| Cbz-Benzylamine | 5.15 (s, 2H, CH₂Ph), 7.30-7.40 (m, 10H, Ar-H) | 4.35 (d, 2H, CH₂Ph) |
| Fmoc-Benzylamine | 4.25 (t, 1H, Fmoc-CH), 4.45 (d, 2H, Fmoc-CH₂), 7.20-7.80 (m, 13H, Ar-H) | 4.38 (d, 2H, CH₂Ph) |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Protected Amines
| Compound | Protecting Group Carbons | Amine Backbone Carbons |
| Boc-Glycine | 28.3 (C(CH₃)₃), 79.5 (C(CH₃)₃), 156.0 (C=O) | 44.5 (CH₂), 173.0 (COOH) |
| Cbz-Glycine | 67.0 (CH₂Ph), 128.0, 128.2, 128.5 (Ar-C), 136.5 (Ar-Cipso), 156.5 (C=O) | 44.0 (CH₂), 172.5 (COOH) |
| Fmoc-Glycine | 47.3 (Fmoc-CH), 66.8 (Fmoc-CH₂), 120.0, 125.2, 127.1, 127.7 (Ar-C), 141.3, 143.9 (Ar-Cipso), 156.7 (C=O) | 43.8 (CH₂), 172.0 (COOH) |
| Boc-Alanine | 28.3 (C(CH₃)₃), 79.8 (C(CH₃)₃), 155.5 (C=O) | 18.8 (CH₃), 50.0 (CH), 176.0 (COOH) |
| Cbz-Alanine | 66.8 (CH₂Ph), 128.0, 128.2, 128.5 (Ar-C), 136.5 (Ar-Cipso), 156.0 (C=O) | 18.5 (CH₃), 50.5 (CH), 175.5 (COOH) |
| Fmoc-Alanine | 47.3 (Fmoc-CH), 66.5 (Fmoc-CH₂), 120.0, 125.3, 127.1, 127.7 (Ar-C), 141.3, 144.0 (Ar-Cipso), 156.2 (C=O) | 18.0 (CH₃), 50.0 (CH), 175.0 (COOH) |
| Boc-Benzylamine | 28.4 (C(CH₃)₃), 79.2 (C(CH₃)₃), 155.8 (C=O) | 44.5 (CH₂Ph), 127.0, 127.5, 128.5 (Ar-C), 139.5 (Ar-Cipso) |
| Cbz-Benzylamine | 66.5 (CH₂Ph), 127.2, 127.8, 128.4, 128.6 (Ar-C), 136.8, 139.0 (Ar-Cipso), 156.5 (C=O) | 45.0 (CH₂Ph) |
| Fmoc-Benzylamine | 47.3 (Fmoc-CH), 66.7 (Fmoc-CH₂), 120.0, 125.1, 127.1, 127.7, 128.5 (Ar-C), 138.8, 141.3, 144.0 (Ar-Cipso), 156.4 (C=O) | 45.2 (CH₂Ph) |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
Visualizing the Key NMR Signals of a Boc-Protected Amine
The following diagram illustrates the general structure of a Boc-protected amine and highlights the key atoms responsible for the characteristic NMR signals.
Experimental Protocol for Quantitative NMR (qNMR) Analysis
For accurate and reproducible comparison of protected amines, a standardized quantitative NMR (qNMR) protocol is essential. This protocol ensures that the integrated signal intensities are directly proportional to the number of corresponding nuclei.
1. Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the protected amine and a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into a clean, dry NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Solvent: Add a precise volume (typically 0.6-0.7 mL for a 5 mm tube) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube. Ensure complete dissolution of both the analyte and the internal standard.
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
2. NMR Data Acquisition:
-
Instrument: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity.
-
Temperature: Ensure the sample temperature is equilibrated and stable (e.g., 298 K).
-
Tuning and Matching: Tune and match the probe for each sample to ensure optimal signal transmission and detection.
-
¹H NMR Parameters:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) to allow for full relaxation of all protons between scans. A typical starting point is 30 seconds.
-
Acquisition Time (aq): Use a sufficiently long acquisition time (e.g., 2-4 seconds) to ensure high digital resolution.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
¹³C NMR Parameters:
-
Pulse Program: Use a proton-decoupled pulse sequence with a 30° or 45° pulse angle to avoid saturation effects.
-
Relaxation Delay (d1): A long relaxation delay is also crucial for quantitative ¹³C NMR.
-
Decoupling: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.
-
Number of Scans (ns): A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate S/N.
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz for ¹H) before Fourier transformation to improve S/N without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the characteristic, well-resolved signals of the protecting group and the amine backbone, as well as a signal from the internal standard.
-
Calculation: The concentration or purity of the protected amine can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
By adhering to this protocol, researchers can confidently and accurately compare the NMR spectra of Boc-protected amines with their Cbz and Fmoc counterparts, leading to reliable characterization and quantification in their synthetic endeavors.
Alternative linkers for bioconjugation instead of N-Boc-2-(2-amino-ethoxy)-ethylamine HCl
A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of effective and stable bioconjugates. While N-Boc-2-(2-amino-ethoxy)-ethylamine HCl serves as a fundamental building block for introducing a short, hydrophilic spacer with a protected amine, the field of bioconjugation has evolved to offer a diverse array of advanced linker technologies. These alternatives provide enhanced functionalities, including improved stability, controlled payload release, and superior pharmacokinetic profiles.[1] This guide presents an objective comparison of key alternative linker strategies to N-Boc-2-(2-amino-ethoxy)-ethylamine HCl, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.
Introduction to Advanced Linker Strategies
Modern bioconjugation strategies extend beyond simple, stable linkages to employ a variety of functional linkers. These can be broadly categorized into cleavable and non-cleavable linkers, with further diversification based on their chemical reactivity and physical properties.[2][3] The choice of linker profoundly impacts the bioconjugate's stability, potency, and potential for off-target toxicity.[4]
-
Non-cleavable linkers offer high stability in circulation, minimizing premature drug release. The payload is released upon the complete degradation of the antibody within the lysosome.[4][5][6]
-
Cleavable linkers are designed to release their payload in response to specific physiological triggers within the target cell or tumor microenvironment, such as enzymatic cleavage, changes in pH, or the presence of reducing agents.[3][4][5]
This guide will explore various alternative linkers, including those based on polyethylene glycol (PEG), click chemistry, and other hydrophilic and biodegradable moieties.
Comparative Analysis of Linker Technologies
The performance of a bioconjugate is intrinsically linked to the chemical and physical properties of the linker. The following sections provide a detailed comparison of various linker types.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[7][8][9] They act as flexible, hydrophilic spacers that can reduce steric hindrance and immunogenicity.[7][8] The length of the PEG chain is a critical parameter that can be tuned to optimize the performance of the bioconjugate.[10]
Data Presentation: Impact of PEG Linker Length on Bioconjugate Properties
| Property | Short PEG Linkers (e.g., PEG4) | Long PEG Linkers (e.g., PEG24) | Key Considerations |
| Solubility | Moderate improvement | Significant improvement, especially for hydrophobic payloads | Longer PEG chains are more effective at mitigating aggregation.[11] |
| In Vivo Half-Life | Modest increase | Substantial increase | Longer chains increase hydrodynamic volume, reducing renal clearance.[8][10] |
| Stability | Can offer greater stability[10] | May be more susceptible to enzymatic degradation | The specific chemical linkage is also a major determinant of stability. |
| In Vitro Potency | Generally higher | Can be reduced due to steric hindrance[10] | The linker should be long enough to avoid interfering with binding but not so long that it hinders payload activity. |
| Drug-to-Antibody Ratio (DAR) | Enables moderate to high DAR | Enables high DAR by mitigating hydrophobicity-induced aggregation[11][12] | Crucial for developing ADCs with potent payloads. |
Cleavable Linkers
Cleavable linkers are designed for controlled payload release in the target environment, which can enhance the therapeutic index.[2][5]
Data Presentation: Performance Comparison of Cleavable Linker Types
| Linker Type | Cleavage Trigger | Resulting Linkage | Plasma Stability | Key Considerations |
| Protease-Sensitive (e.g., Val-Cit) | Cathepsin B (upregulated in tumor cells) | Peptide bond | Moderate; can be susceptible to premature cleavage[4] | Widely used in approved ADCs; offers a "bystander effect."[2][5] |
| pH-Sensitive (e.g., Hydrazone) | Low pH of endosomes and lysosomes (pH 4.8-6.0) | Hydrazone bond | pH-dependent; can undergo hydrolysis at physiological pH[4] | Suitable for targeting acidic tumor microenvironments.[2][5] |
| Glutathione-Sensitive (Disulfide) | High intracellular glutathione concentration | Disulfide bond | Variable; can be unstable in plasma[4] | Release kinetics can be tuned by modulating steric hindrance around the disulfide bond.[2] |
Non-Cleavable Linkers
Non-cleavable linkers provide superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[4][6]
Data Presentation: Performance of Non-Cleavable Linkers
| Linker Type | Release Mechanism | Resulting Linkage | Plasma Stability | Key Considerations |
| Thioether (e.g., from SMCC) | Proteolytic degradation of the antibody | Thioether bond | High | The active metabolite includes the linker and an amino acid residue, which can affect payload activity.[2] |
| Amide (e.g., from NHS ester) | Proteolytic degradation of the antibody | Amide bond | Very High | Highly resistant to enzymatic and chemical cleavage.[13] |
Click Chemistry Linkers
Click chemistry offers rapid, high-yielding, and bioorthogonal reactions, making it a superior alternative for creating well-defined and homogeneous bioconjugates.[14] These reactions proceed with high specificity in complex biological environments without interfering with native biochemical processes.[14]
Data Presentation: Comparison of Click Chemistry Reactions
| Reaction Type | Reactants | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., DBCO, BCN) | Copper-free, highly bioorthogonal, fast reaction kinetics.[14][15][16] |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine and a strained alkene (e.g., TCO) | Extremely fast reaction rates, excellent for in vivo applications.[14][15] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and a terminal alkyne | Requires a copper catalyst, which can be toxic to cells.[15][16] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linker technologies.
General Protocol for NHS Ester-Amine Coupling
This protocol is for the conjugation of an NHS ester-functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.5)
-
NHS-PEG linker
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[13]
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-PEG linker in anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM).[13]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved PEG linker to the protein solution.[13]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column.
General Protocol for Maleimide-Thiol Coupling
This protocol is for the site-specific conjugation of a maleimide-activated molecule to a thiol group (e.g., cysteine residue) on a protein.
Materials:
-
Protein with available thiol groups in a degassed buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-activated molecule
-
Anhydrous DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution in a degassed buffer. If necessary, reduce disulfide bonds with TCEP to generate free thiols, followed by TCEP removal.
-
Maleimide Reagent Preparation: Dissolve the maleimide-activated molecule in DMSO or DMF.[1]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution with gentle mixing.[1]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Purification: Purify the conjugate using a desalting column to remove unreacted reagents.
General Protocol for Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC)
This protocol describes the conjugation of an azide-modified molecule to a DBCO-functionalized protein.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified molecule
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Reagent Preparation: Dissolve the azide-modified molecule in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 2-10 fold molar excess of the azide-containing molecule to the DBCO-functionalized protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.
-
Purification: Remove the unreacted azide molecule by a desalting column.
Visualizing Bioconjugation Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate complex workflows and relationships in bioconjugation.
Caption: A typical workflow for the development and evaluation of Antibody-Drug Conjugates (ADCs).
References
- 1. benchchem.com [benchchem.com]
- 2. njbio.com [njbio.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
Comparison of different acidic conditions for Boc deprotection (TFA vs HCl)
For researchers, scientists, and drug development professionals, the selection of an appropriate deprotection strategy is a critical step in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions. The two most common reagents for this purpose are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal deprotection method.
The choice between TFA and HCl for Boc deprotection is multifaceted, depending on the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form of the product.[1] While both are strong acids capable of efficiently cleaving the Boc group, they exhibit significant differences in reaction kinetics, selectivity, and handling protocols.[1]
Quantitative Data Presentation
The following table summarizes the key quantitative and qualitative differences between TFA and HCl for Boc deprotection based on published experimental data.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM), or neat TFA.[1] | 4M in Dioxane, 1M-4M in various organic solvents (e.g., MeOH, EtOAc), or aqueous solutions.[1] |
| Reaction Time | Generally fast, ranging from 30 minutes to a few hours at room temperature.[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1][2] |
| Yield | Typically high to quantitative.[1] | Typically high to quantitative.[1] |
| Product Purity | Generally high, though the resulting trifluoroacetate salt can sometimes be oily and difficult to crystallize.[1] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[1] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[1] | 4M HCl in dioxane has demonstrated superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[1] |
| Side Reactions | The intermediate tert-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine). Scavengers like anisole or thioanisole are often used to mitigate this.[1][2] | Similar potential for tert-butyl cation side reactions, though the choice of solvent can influence this outcome.[1] |
Visualizing the Deprotection Mechanism and Workflow
The following diagrams illustrate the chemical pathways and experimental processes involved in Boc deprotection.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Experimental Protocols
Detailed methodologies for Boc deprotection using TFA and HCl are presented below.
Protocol 1: Boc Deprotection using TFA in Dichloromethane
This protocol outlines a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.[1]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).[1]
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol describes a general method for the removal of a Boc group using a solution of hydrogen chloride in 1,4-dioxane.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., methanol or DCM) if it is not readily soluble in dioxane.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the substrate.[1]
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.[1]
-
Monitor the reaction progress by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[1]
-
Upon completion, if a precipitate has formed, collect the solid by filtration.
-
Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.[1]
-
If the product remains in solution, remove the solvent in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.[1]
-
Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.[1]
References
A Comparative Guide to tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride for Researchers
For scientists and professionals in drug development, the selection of appropriate linker molecules is a critical step in the synthesis of complex therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride is a versatile bifunctional linker, featuring a Boc-protected amine and a terminal primary amine hydrochloride salt. This guide provides a comprehensive overview of its characterization data, a comparison with relevant alternatives, and detailed experimental protocols to support its application in research.
Physicochemical and Characterization Data
The following table summarizes the key physicochemical properties of tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride and compares it with two common alternatives featuring different polyethylene glycol (PEG) spacer lengths and protecting groups.
| Property | tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride | Fmoc-NH-PEG2-amine hydrochloride | Boc-NH-PEG3-amine hydrochloride |
| CAS Number | 165391-09-3[1] | 906079-91-2 | 101187-40-0 |
| Molecular Formula | C9H21ClN2O3[1] | C23H31ClN2O5 | C13H29ClN2O5 |
| Molecular Weight | 240.73 g/mol [1] | 451.0 g/mol | 292.37 g/mol |
| Appearance | Solid | Solid | Liquid or Solid |
| Purity | ≥98% | ≥95% | ≥97% |
| Solubility | Soluble in polar solvents like water and alcohols. | Soluble in polar organic solvents (DMF, DMSO). | Soluble in water, DMSO, DCM, DMF.[2] |
| Storage Conditions | 4°C, sealed, away from moisture. | -20°C, keep in dry and avoid sunlight. | 2-8°C[3] |
Spectroscopic and Analytical Data Comparison
While specific spectra are proprietary to suppliers, the expected analytical data for these compounds are outlined below. These are crucial for identity confirmation and purity assessment.
| Analytical Technique | tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride (Expected) | Fmoc-NH-PEG2-amine hydrochloride (Expected) | Boc-NH-PEG3-amine hydrochloride (Expected) |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), methylene groups of the ethoxyethyl chain (multiplets, ~2.8-3.7 ppm), and amine protons. | Signals for the Fmoc group (aromatic protons, ~7.3-7.8 ppm), PEG chain methylene groups, and amine protons. | Signals for the Boc group (singlet, ~1.4 ppm), PEG chain methylene groups, and amine protons. |
| ¹³C NMR | Resonances for the tert-butyl group, the carbonyl of the carbamate, and the methylene carbons of the linker. | Resonances for the Fmoc group carbons, the carbonyl of the carbamate, and the methylene carbons of the PEG linker. | Resonances for the Boc group carbons, the carbonyl of the carbamate, and the methylene carbons of the PEG linker. |
| Mass Spectrometry (MS) | [M+H]⁺ peak consistent with the molecular weight of the free base (205.15 g/mol ). | [M+H]⁺ peak consistent with the molecular weight of the free base (414.22 g/mol ). | [M+H]⁺ peak consistent with the molecular weight of the free base (293.21 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (carbamate), and C-O stretching (ether). | Characteristic peaks for N-H stretching (amine), C=O stretching (carbamate), C-O stretching (ether), and aromatic C-H stretching (Fmoc group). | Characteristic peaks for N-H stretching (amine), C=O stretching (carbamate), and C-O stretching (ether). |
Experimental Protocols
Detailed methodologies are essential for the successful application and characterization of these linkers. Below are representative protocols for the synthesis and deprotection of Boc-protected amines.
Synthesis of tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride
This protocol is adapted from a general procedure for the mono-Boc protection of diamines.
Materials:
-
2-(2-aminoethoxy)ethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(2-aminoethoxy)ethanamine in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM to the stirred diamine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified tert-butyl 2-(2-aminoethoxy)ethylcarbamate in a minimal amount of DCM and cool to 0°C.
-
Add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the primary amine for subsequent reactions.
Materials:
-
tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected amine.
Comparison of Protecting Groups: Boc vs. Fmoc
The choice between a Boc or Fmoc protecting group is a critical consideration in multistep synthesis.[4][5]
-
Boc (tert-butyloxycarbonyl): This group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA).[4][5] It is stable to a wide range of other reaction conditions, including basic and nucleophilic reagents.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is commonly removed using a mild base such as piperidine.[4][5] This orthogonality to acid-labile protecting groups makes it highly valuable in complex synthetic strategies, particularly in solid-phase peptide synthesis.[6]
The selection of the protecting group should be based on the overall synthetic route and the presence of other sensitive functional groups in the molecule.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the synthesis and purification workflow, as well as a decision-making process for choosing a protecting group.
Caption: Synthesis and purification workflow for tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride.
Caption: Decision tree for selecting between Boc and Fmoc protecting groups.
References
A Comparative Guide to Confirming Successful Synthesis of N-Boc Protected Compounds
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection in organic synthesis. Its widespread use is due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions. Verifying the successful installation of the Boc group is a critical checkpoint in any synthetic workflow. This guide provides an objective comparison of common analytical techniques used for this confirmation, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical technique to confirm N-Boc protection depends on several factors, including the availability of equipment, the complexity of the molecule, and the specific information required. While each method provides valuable data, they offer different levels of structural detail.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Confirms the presence of the tert-butyl group (a characteristic 9H singlet) and shows shifts in adjacent protons.[1] | Quantitative and provides detailed structural information about the entire molecule.[1][2] | Requires a relatively pure sample. The N-H proton signal can sometimes be broad or difficult to observe.[2] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the presence of the carbamate carbonyl carbon, the quaternary tert-butyl carbon, and the methyl carbons of the Boc group.[1][2] | Provides unambiguous evidence of the key carbon atoms in the Boc group. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Quaternary carbon signals can be weak.[1][2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the addition of the Boc group by a mass increase of 100.12 g/mol to the starting material.[1] | Highly sensitive and provides molecular weight confirmation. Can detect characteristic fragment ions.[1] | Can be prone to in-source fragmentation (loss of the Boc group), which may complicate interpretation.[3] Soft ionization techniques like ESI are preferred.[3][4] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirms the presence of the carbamate carbonyl (C=O) stretch and the disappearance of the N-H stretch (for primary/secondary amines).[1][2] | Fast, non-destructive, and requires minimal sample preparation.[1] | Provides functional group information only and does not give a complete structural picture. Can be difficult to interpret in molecules with multiple carbonyl groups.[1] |
| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on polarity. | Monitors reaction progress by showing the disappearance of the starting amine and the appearance of a new, less polar product spot.[5] | Simple, fast, and inexpensive for reaction monitoring.[5] | Provides qualitative information only and is not sufficient for definitive structural confirmation on its own. |
Characteristic Spectroscopic and Chromatographic Data
Successful N-Boc protection can be confirmed by observing the following characteristic signals:
| Technique | Parameter | Characteristic Signal for Boc Group |
| ¹H NMR | Chemical Shift (δ) | ~1.4 - 1.5 ppm (singlet, 9H)[1] |
| ¹³C NMR | Chemical Shift (δ) | ~155 ppm (Carbonyl, C=O), ~80 ppm (Quaternary Carbon, C(CH₃)₃), ~28 ppm (Methyl Carbons, C(CH₃)₃)[1] |
| Mass Spectrometry | Mass-to-Charge (m/z) | Molecular Ion: [M+H]⁺, [M+Na]⁺, etc. corresponding to MW of starting material + 100.12 g/mol . Fragment Ions: [M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group), m/z 57 (t-Bu⁺).[1] |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~1680 - 1720 cm⁻¹ (strong, sharp C=O stretch). Disappearance of N-H stretch (~3300-3500 cm⁻¹) if the starting amine was primary or secondary.[1] |
| TLC | Retention Factor (Rf) | Rf (Boc-product) > Rf (Starting Amine) due to decreased polarity.[1] |
Experimental Protocols
Below are detailed methodologies for the key experiments used to confirm N-Boc protection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
¹H NMR Protocol:
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Look for a prominent singlet peak in the upfield region, typically around 1.4-1.5 ppm.[1]
-
Integrate this peak. The integration value should correspond to nine protons relative to other protons in the molecule.[1]
-
Observe the chemical shifts of protons on carbons adjacent to the nitrogen atom. These protons will typically shift downfield upon Boc protection.[1]
-
¹³C NMR Protocol:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Analysis:
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
Protocol (using Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.[1]
-
Acquire the mass spectrum in positive ion mode.[1]
-
Analysis:
-
Determine the molecular weight of the starting amine and the expected molecular weight of the N-Boc protected product (MW of amine + 100.12).
-
Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the protected product.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: The sample can be analyzed neat (as a thin film or liquid), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[1]
Protocol (using ATR-FTIR):
-
Obtain a background spectrum of the clean ATR crystal.[1]
-
Place a small amount of the sample directly on the crystal.[1]
-
Acquire the sample spectrum.[1]
-
Analysis:
-
Look for a strong, sharp absorption band in the region of 1680-1720 cm⁻¹, which is characteristic of the carbamate carbonyl (C=O) stretch.[1]
-
If the starting material was a primary or secondary amine, confirm the disappearance or significant reduction of the N-H stretching bands (typically in the 3300-3500 cm⁻¹ region).
-
Thin-Layer Chromatography (TLC)
Protocol for Reaction Monitoring:
-
On a silica gel TLC plate, spot the starting amine (SM), a co-spot (both SM and the reaction mixture), and the reaction mixture (RM).[1]
-
Develop the plate using an appropriate solvent system (e.g., ethyl acetate/hexanes). The eluent should be chosen so that the starting amine has an Rf of approximately 0.2-0.3.[1]
-
Visualization:
-
Visualize the plate under a UV lamp if the compounds are UV-active.[1]
-
Alternatively, use a suitable stain such as potassium permanganate or ninhydrin. For ninhydrin, after dipping the plate in the solution, gentle heating is required. Primary and secondary amines will typically show a colored spot, which should be absent or significantly diminished for the fully reacted product.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for confirming the synthesis of an N-Boc protected compound and a decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for synthesis and confirmation.
Caption: Decision guide for analytical method selection.
References
A Comparative Guide to the Efficacy of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Versatile Linker Building Block
In the landscape of sophisticated drug development, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy. The linker, a seemingly simple bridge, profoundly influences a conjugate's stability, solubility, cell permeability, and the precise spatial orientation of its functional components. This guide provides a comprehensive comparison of the performance of linkers derived from N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride, a short, hydrophilic, and flexible building block, against other common linker classes.
This compound provides a short, flexible polyethylene glycol (PEG)-like structure. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential synthesis, a crucial feature in the multi-step construction of complex bioconjugates. Its hydrophilic nature, imparted by the ether linkages, is particularly advantageous for improving the solubility and pharmacokinetic properties of often hydrophobic drug payloads.
Performance in PROTACs: Optimizing Ternary Complex Formation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the degradation of the target protein. The linker's length and flexibility are paramount for the stability and productivity of this complex.
Linkers derived from N-Boc-2-(2-amino-ethoxy)-ethylamine fall into the category of short, flexible PEG linkers. While excessively short linkers can lead to steric hindrance and prevent the formation of a stable ternary complex, and overly long linkers can result in non-productive complexes, an optimal linker length often exists that maximizes degradation efficiency. For many targets, this optimal length is found to be in the range of 2 to 6 PEG units.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying Linker Lengths
| PROTAC (Warhead-Linker-E3 Ligand) | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp) |
| Hypothetical BRD4 PROTAC-1 | 2-(2-aminoethoxy)ethylamine (2 PEG-like units) | ~50 | >80 | Moderate-High |
| BRD4 PROTAC-2 | Alkyl Chain (C5) | ~100 | >90 | Moderate |
| BRD4 PROTAC-3 | PEG4 | ~25 | >95 | High |
| BRD4 PROTAC-4 | PEG8 | Increased | Decreased | Variable |
Note: Data is a representative compilation from multiple sources on BRD4 degraders and should be considered illustrative of general trends. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and experimental conditions.
The data suggests that a short PEG linker, similar to what is derived from this compound, can yield potent PROTACs with good cell permeability. While a slightly longer PEG linker (PEG4) may offer improved potency in some cases, the shorter linker provides a valuable starting point for optimization.
Performance in ADCs: Enhancing Solubility and Stability
In the context of ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. A major challenge in ADC development is the often hydrophobic nature of the payload, which can lead to aggregation and poor pharmacokinetics. Hydrophilic linkers are employed to counteract this.
The 2-(2-aminoethoxy)ethylamine moiety provides hydrophilicity, which can improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without significant aggregation.
Table 2: Comparison of Hydrophilic Linker Characteristics in ADCs
| Linker Type | Representative Structure | Key Advantages | Key Disadvantages |
| Short PEG | 2-(2-aminoethoxy)ethylamine derivative | Defined length, moderate hydrophilicity, enables moderate to high DAR. | May have faster clearance compared to longer PEGs. |
| Long PEG | PEG12, PEG24 | High hydrophilicity, can improve PK profile. | Can be susceptible to metabolism, may decrease binding affinity. |
| Polypeptide | Valine-Citrulline | Cleavable by lysosomal enzymes, targeted drug release. | Potential for immunogenicity, complex synthesis. |
| Polysaccharide | Dextran | High hydrophilicity, biocompatible. | Heterogeneous, potential for immunogenicity. |
The use of a short, defined linker like that from this compound offers a balance of improved hydrophilicity and synthetic tractability, making it a strong candidate for ADC development, particularly when a non-cleavable linker strategy is desired.
Experimental Protocols
Accurate evaluation of bioconjugates is essential for meaningful comparison. Below are standardized protocols for key experiments.
Protocol 1: Western Blot for Target Protein Degradation (PROTACs)
This assay quantifies the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Protocol 2: In Vitro Cytotoxicity Assay (ADCs)
This assay determines the cytotoxic effects of an ADC on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
ADC Treatment: Treat the cells with a range of ADC concentrations for a specified period (e.g., 72 hours).
-
Cell Viability Reagent Addition: Add a cell viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.
Orthogonality of Boc protection in the presence of other protecting groups
In the landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the strategic deployment of protecting groups is a critical factor for success. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, valued for its stability across a range of chemical environments and its straightforward removal under acidic conditions. The true utility of the Boc group is most apparent when used in conjunction with other orthogonal protecting groups, which can be selectively removed without affecting the Boc group, and vice versa. This guide provides a comprehensive comparison of the orthogonality of Boc protection in the presence of other commonly used protecting groups: 9-fluorenylmethoxycarbonyl (Fmoc), Carboxybenzyl (Cbz), tert-butyldimethylsilyl (TBDMS), and Acetyl (Ac). This analysis is supported by experimental data and detailed protocols to aid researchers in designing robust synthetic strategies.
Principle of Orthogonal Protection
Orthogonal protection is a foundational concept in modern organic synthesis that allows for the selective deprotection of one functional group in the presence of others.[1][2] This is achieved by employing protecting groups that are labile under distinct chemical conditions.[3] For instance, a protecting group that is removed by acid is orthogonal to one that is removed by base. This selectivity is paramount for the synthesis of complex molecules with multiple functional groups, as it allows for the sequential modification of the molecule with a high degree of control.[4]
The Boc group is acid-labile, typically cleaved by strong acids such as trifluoroacetic acid (TFA).[5][6] Its orthogonality with other protecting groups is therefore determined by their stability under these acidic conditions.
Comparative Stability of Protecting Groups
The selection of an appropriate orthogonal protecting group to be used alongside Boc depends on the planned reaction steps and the stability of the target molecule. The following table summarizes the stability of common protecting groups under typical Boc deprotection conditions.
| Protecting Group | Structure | Typical Deprotection Conditions | Stability to Boc Deprotection (TFA) |
| Boc | -(C=O)O-C(CH₃)₃ | Acidic (e.g., 25-50% TFA in DCM)[] | Labile |
| Fmoc | -(C=O)O-CH₂-Fluorenyl | Basic (e.g., 20% piperidine in DMF)[8] | Stable .[1] |
| Cbz | -(C=O)O-CH₂-Ph | Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (HBr/AcOH)[8] | Generally Stable , but can be cleaved with prolonged exposure to strong acids.[8] |
| TBDMS | -Si(CH₃)₂(C(CH₃)₃) | Fluoride ion (e.g., TBAF) or acidic conditions[9] | Labile to strongly acidic conditions used for Boc deprotection.[9] |
| Ac | -(C=O)CH₃ | Acidic or basic hydrolysis | Generally Stable to anhydrous acidic conditions used for Boc deprotection, but can be cleaved with aqueous acid. |
Experimental Data on Orthogonality
While the general principles of orthogonality are well-established, quantitative data from direct comparative studies under identical conditions are sparse. However, literature provides valuable insights into the stability of these protecting groups.
-
Fmoc: The Fmoc group is widely recognized for its stability in acidic conditions, making it an ideal orthogonal partner for Boc in peptide synthesis.[1] The standard Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) relies on this orthogonality, where the Fmoc group is removed with a base, and the Boc and other acid-labile side-chain protecting groups are removed at the final cleavage step with a strong acid like TFA.[1][3]
-
Cbz: The Cbz group is generally stable to the conditions used for Boc deprotection. However, it is also acid-labile, albeit requiring stronger acidic conditions for complete cleavage than the Boc group. This is often referred to as "quasi-orthogonality".[1] For short exposure times to TFA for Boc removal, the Cbz group typically remains intact.
-
TBDMS: The TBDMS group, commonly used to protect alcohols, is known to be sensitive to acidic conditions. Cleavage of TBDMS ethers can occur with acids such as TFA, and the rate of cleavage is dependent on the steric hindrance around the protected alcohol. Therefore, the use of TBDMS as an orthogonal protecting group in the presence of Boc deprotection with strong acid is generally not recommended.
-
Acetyl (Ac): The acetyl group, used for protecting amines and alcohols, is relatively stable to the anhydrous acidic conditions typically used for Boc deprotection (e.g., TFA in DCM). However, it can be cleaved by aqueous acid. Therefore, if aqueous workup conditions are used following Boc deprotection, some cleavage of the acetyl group may be observed.
Logical Workflow for Selective Boc Deprotection
The following diagram illustrates a logical workflow for the selective removal of a Boc protecting group in the presence of other common protecting groups.
Caption: A logical workflow for the selective deprotection of the Boc group.
Experimental Protocols
The following are generalized protocols for the selective deprotection of a Boc group. The specific conditions may need to be optimized based on the substrate.
Protocol 1: Selective Boc Deprotection in the Presence of Fmoc and Cbz Groups
Materials:
-
Substrate protected with Boc, Fmoc, and Cbz groups
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected substrate in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 25-50% v/v) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Attempted Selective Boc Deprotection in the Presence of a TBDMS Group
Note: This protocol is for illustrative purposes to demonstrate the lability of the TBDMS group under these conditions.
Materials:
-
Substrate protected with Boc and TBDMS groups
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow the same procedure as in Protocol 1.
-
Upon analysis of the reaction mixture by TLC or LC-MS, it is expected that significant cleavage of the TBDMS group will be observed in addition to the deprotection of the Boc group.
Conclusion
The Boc protecting group is a versatile tool in organic synthesis, and its successful application often relies on its orthogonality with other protecting groups. The Fmoc group is an excellent orthogonal partner for Boc, as it is completely stable to the acidic conditions required for Boc removal. The Cbz group exhibits quasi-orthogonality and is generally stable to brief exposure to TFA. In contrast, silyl protecting groups like TBDMS are not orthogonal to Boc, as they are also labile to strong acids. The acetyl group shows moderate stability, particularly under anhydrous acidic conditions. A thorough understanding of these stability profiles is crucial for the design and execution of complex and efficient synthetic routes in modern chemistry.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride (CAS Number: 165391-09-3), ensuring the protection of both laboratory personnel and the environment.
Immediate Safety Considerations
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood.[4]
Disposal of Unused Product
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[5] This can be achieved via:
-
Controlled Incineration: The material can be disposed of by controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[5]
-
Licensed Chemical Destruction Plant: Alternatively, the compound can be sent to a licensed facility that is equipped to handle and neutralize chemical waste.[5]
Crucially, do not:
-
Dispose of this chemical into sewer systems.[5]
-
Contaminate water, foodstuffs, animal feed, or seeds with this product.[5]
Decontamination and Disposal of Empty Containers
Properly decontaminated containers can be recycled or disposed of in a sanitary landfill. Follow these steps for effective decontamination:
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or an appropriate organic solvent) at least three times.[5]
-
Puncture: After rinsing, puncture the container to render it unusable for other purposes.[5]
-
Disposal: The rinsed and punctured container can then be offered for recycling or disposed of in a sanitary landfill.[5] For combustible packaging materials, controlled incineration with flue gas scrubbing is also a viable option.[5]
| Quantitative Disposal Data | Value |
| Toxicity to fish | No data available[5] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[5] |
| Toxicity to algae | No data available[5] |
| Toxicity to microorganisms | No data available[5] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
By adhering to these disposal procedures, laboratories can maintain a safe working environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and local regulations for chemical disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride (CAS Number: 165391-09-3). Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health effects. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Ingestion or inhalation may be harmful.
Hazard Identification:
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H315: Causes skin irritation | Skin Irrit. 2 | GHS07 | Warning |
| H319: Causes serious eye irritation | Eye Irrit. 2A | GHS07 | Warning |
| H335: May cause respiratory irritation | STOT SE 3 | GHS07 | Warning |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3] |
| Skin Contact | Take off contaminated clothing and wash the skin with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is crucial to prevent exposure. Always work in a well-ventilated area, preferably within a chemical fume hood.
1. Engineering Controls:
-
Ventilation: Use only outdoors or in a well-ventilated area.[1][3] A chemical fume hood is the preferred engineering control.
-
Eye Wash Station: Ensure an eye-wash station is readily accessible.[3]
2. Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and irritation.[5][7] |
| Eye Protection | Safety glasses with side-shields or safety goggles | Protects eyes from splashes and dust.[5][6][7] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | Protects skin from accidental spills.[5] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated and ventilation is inadequate. | Prevents inhalation of dust and respiratory irritation. |
3. Handling and Storage:
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3] Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[3]
-
Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[1] Store locked up.[1][3][4]
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All disposal activities must comply with federal, state, and local regulations.
Waste Categorization and Collection:
| Waste Stream | Collection Container | Disposal Procedure |
| Solid Waste (unused chemical) | Labeled, sealed, and compatible waste container | Dispose of contents/container in accordance with local, regional, national, and international regulations.[1][3] |
| Contaminated Labware (gloves, pipette tips, etc.) | Designated solid waste container lined with a chemically resistant bag | Treat as hazardous waste and dispose of according to institutional guidelines. |
| Liquid Waste (solutions containing the chemical) | Labeled, sealed, and compatible liquid waste container | Do not dispose of down the drain. Arrange for chemical waste pickup by your institution's environmental health and safety (EHS) office. |
Decontamination:
-
Decontaminate work surfaces and equipment by wiping with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
By implementing these safety protocols, researchers can confidently handle this compound while maintaining a secure and productive laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
